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  • Product: 3-(3-Chlorophenyl)-5-methoxypyridine
  • CAS: 1373232-84-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Chlorophenyl)-5-methoxypyridine

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Chlorophenyl)-5-methoxypyridine. In the absence of a publicly available experimental spectrum, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Chlorophenyl)-5-methoxypyridine. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the chemical shifts, coupling constants, and splitting patterns based on established principles of NMR spectroscopy and data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the interpretation of the ¹H NMR spectrum of this and structurally related biaryl-heterocyclic compounds. The guide elucidates the rationale behind the spectral predictions by dissecting the electronic influences of the substituents on both the pyridine and phenyl rings. Furthermore, a standardized experimental protocol for acquiring high-quality ¹H NMR data for this class of molecules is provided, alongside a systematic workflow for spectral interpretation.

Introduction

3-(3-Chlorophenyl)-5-methoxypyridine is a biaryl-heterocyclic compound of interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their chemical behavior and biological activity. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution. This guide offers a detailed exploration of the expected ¹H NMR spectrum of 3-(3-Chlorophenyl)-5-methoxypyridine, providing a valuable resource for its synthesis, characterization, and application.

The structure of 3-(3-Chlorophenyl)-5-methoxypyridine presents a unique set of proton environments, influenced by the interplay of the electron-withdrawing chloro group, the electron-donating methoxy group, and the inherent electronic properties of the pyridine and phenyl rings. Understanding these influences is key to accurately assigning the proton signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

Based on the analysis of substituent effects and data from related compounds, the predicted ¹H NMR spectrum of 3-(3-Chlorophenyl)-5-methoxypyridine in a standard deuterated solvent like CDCl₃ is summarized in Table 1. The predicted spectrum is characterized by distinct signals for the methoxy group protons and the aromatic protons on both the pyridine and phenyl rings.

Table 1: Predicted ¹H NMR Spectral Data for 3-(3-Chlorophenyl)-5-methoxypyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.55 - 7.65t~1.8
H-4'7.40 - 7.50ddd~7.8, 1.8, 1.2
H-5'7.35 - 7.45t~7.8
H-6'7.45 - 7.55ddd~7.8, 1.8, 1.2
H-28.40 - 8.50d~1.5
H-47.30 - 7.40t~2.2
H-68.30 - 8.40d~2.8
-OCH₃3.85 - 3.95s-

Rationale for Spectral Predictions

The predicted chemical shifts and coupling patterns are derived from a systematic analysis of the electronic environment of each proton in the molecule.

Protons of the 5-Methoxypyridine Ring

The pyridine ring is inherently electron-deficient, leading to a general downfield shift of its proton signals compared to benzene. The substituents at the 3- and 5-positions further modulate these chemical shifts.

  • H-2, H-6, and H-4 Protons: The protons on the pyridine ring are expected to be the most downfield in the spectrum. The nitrogen atom strongly deshields the adjacent H-2 and H-6 protons. The methoxy group at the 5-position is an electron-donating group through resonance, which will slightly shield the ortho (H-4 and H-6) and para (H-2) protons. Conversely, the 3-(3-chlorophenyl) group will have a more complex influence, including anisotropic effects from the phenyl ring. The expected multiplicities are doublets for H-2 and H-6 due to meta-coupling with H-4, and a triplet for H-4 due to meta-coupling with both H-2 and H-6.

Protons of the 3-Chlorophenyl Ring

The protons on the 3-chlorophenyl ring will resonate in the aromatic region, with their chemical shifts influenced by the chloro substituent and the pyridine ring.

  • H-2', H-4', H-5', and H-6' Protons: The chlorine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance. This leads to a deshielding of the ortho (H-2' and H-4') and para (H-6') protons relative to benzene. The pyridine ring at the 1'-position acts as an electron-withdrawing group, further deshielding the protons of the phenyl ring. The H-2' proton, being ortho to the pyridine ring, is expected to be a triplet due to small meta-couplings. The H-4' and H-6' protons will likely appear as complex multiplets (doublet of doublet of doublets) due to ortho- and meta-couplings. The H-5' proton is expected to be a triplet due to ortho-coupling with H-4' and H-6'.

Methoxy Group Protons
  • -OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-(3-Chlorophenyl)-5-methoxypyridine, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate for good resolution.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and measure the coupling constants.

Data Interpretation Workflow

A systematic approach is crucial for the accurate interpretation of the ¹H NMR spectrum. The following workflow, illustrated in the diagram below, outlines the key steps.

G cluster_0 Spectral Analysis Workflow A 1. Identify Solvent and Reference Peaks B 2. Count the Number of Signals A->B C 3. Analyze Chemical Shifts (δ) B->C D 4. Integrate Peak Areas C->D E 5. Determine Signal Multiplicity (Splitting Patterns) D->E F 6. Measure Coupling Constants (J) E->F G 7. Assign Signals to Protons F->G H 8. Verify Structural Consistency G->H

Figure 1: A stepwise workflow for the interpretation of a ¹H NMR spectrum.

  • Step 1: Identify Solvent and Reference Peaks: Locate and identify the residual solvent peak and the internal standard (if used). These should not be mistaken for signals from the analyte.

  • Step 2: Count the Number of Signals: The number of distinct signals corresponds to the number of sets of chemically non-equivalent protons in the molecule.

  • Step 3: Analyze Chemical Shifts: The position of each signal on the x-axis (in ppm) provides information about the electronic environment of the protons. Compare the observed chemical shifts with the predicted values and known ranges for different types of protons (aromatic, methoxy, etc.).

  • Step 4: Integrate Peak Areas: The relative area under each signal is proportional to the number of protons giving rise to that signal. The integration should be consistent with the number of protons in each assigned group.

  • Step 5: Determine Signal Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring, non-equivalent protons, following the n+1 rule for simple cases.

  • Step 6: Measure Coupling Constants: The distance between the lines of a multiplet, measured in Hertz (Hz), is the coupling constant (J). Protons that are coupled to each other will have the same coupling constant.

  • Step 7: Assign Signals to Protons: Based on the information gathered in the previous steps, assign each signal to a specific proton or group of equivalent protons in the molecule.

  • Step 8: Verify Structural Consistency: Ensure that all the spectral data (chemical shifts, integrations, multiplicities, and coupling constants) are in full agreement with the proposed structure of 3-(3-Chlorophenyl)-5-methoxypyridine.

Potential Impurities and their NMR Signatures

During the synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine, the presence of starting materials or by-products as impurities is possible. ¹H NMR is an excellent tool for detecting and identifying these impurities.

  • Starting Materials:

    • 3,5-Disubstituted Pyridine Precursor (e.g., 3-bromo-5-methoxypyridine): If the coupling reaction is incomplete, signals corresponding to this starting material may be present. For 3-bromo-5-methoxypyridine, characteristic signals for the pyridine protons would be observed without the signals from the 3-chlorophenyl ring.

    • 3-Chlorophenylboronic Acid (or equivalent): Unreacted boronic acid may show a broad signal for the -B(OH)₂ protons and distinct signals for the 3-chlorophenyl protons.

  • By-products:

    • Homocoupling Products: Homocoupling of the 3-chlorophenylboronic acid could lead to the formation of 3,3'-dichloro-1,1'-biphenyl. This symmetrical molecule would exhibit a simpler ¹H NMR spectrum than the target compound.

Conclusion

This technical guide provides a thorough and expert-level analysis of the ¹H NMR spectrum of 3-(3-Chlorophenyl)-5-methoxypyridine. By leveraging fundamental principles of NMR spectroscopy and comparative data analysis, a detailed prediction of the spectrum has been presented. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the ¹H NMR spectrum of this compound and its analogs, thereby facilitating its unambiguous structural characterization. The provided experimental protocol and interpretation workflow further enhance the practical utility of this document in a research and development setting.

References

  • Abraham, R. J., & Mobli, M. (2007). A CHARGE model for the calculation of ¹H chemical shifts in heteroaromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Exploratory

A Technical Guide to 3-(3-Chlorophenyl)-5-methoxypyridine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, 3-(3-Chlorophenyl)-5-methoxypyridine. We delve into its systematic nomenclature, outline a robust and reproducible synthetic methodology via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and detail the analytical techniques required for its structural elucidation and purity confirmation. Furthermore, we explore the compound's potential applications in drug discovery by examining the established biological activities of structurally related analogs, proposing a hypothetical signaling pathway it may modulate. This document serves as a foundational resource, offering detailed protocols and field-proven insights to facilitate further research and development of this and related chemical entities.

Nomenclature and Physicochemical Properties

The designation 3-(3-Chlorophenyl)-5-methoxypyridine is the systematic and preferred IUPAC name for the compound. It unambiguously describes a pyridine ring substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a methoxy group.

Key physicochemical properties, essential for experimental design and interpretation, are summarized below. These values are computationally predicted and provide a baseline for experimental determination.

PropertyValueSource
IUPAC Name 3-(3-Chlorophenyl)-5-methoxypyridine-
CAS Number 1373232-84-8[1]
Molecular Formula C₁₂H₁₀ClNOCalculated
Molecular Weight 219.67 g/mol Calculated
Monoisotopic Mass 219.0451 DaCalculated
Predicted XlogP 3.5PubChem
Appearance Off-white to pale yellow solid (predicted)-

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond between the pyridine and phenyl rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high efficiency, tolerance of various functional groups, and use of mild reaction conditions with generally low-toxicity reagents.[2]

The selected retrosynthetic approach involves the coupling of two key building blocks: 3-Bromo-5-methoxypyridine and (3-Chlorophenyl)boronic acid .

Rationale for Reagent Selection
  • 3-Bromo-5-methoxypyridine: This halo-pyridine is selected as the electrophilic partner. Bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides, making them ideal for controlled coupling reactions.

  • (3-Chlorophenyl)boronic acid: As the nucleophilic partner, boronic acids are favored in Suzuki couplings for their stability to air and moisture and the ease of removal of inorganic byproducts during workup.[3]

  • Palladium Catalyst & Ligand: A combination of Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand such as Triphenylphosphine (PPh₃) or a more advanced biarylphosphine is used. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base and Solvent System: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid. A solvent system of an organic solvent (e.g., 1,4-dioxane, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[4][5]

Detailed Experimental Protocol

Reaction Scheme: (3-Chlorophenyl)boronic acid + 3-Bromo-5-methoxypyridine --(Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O)--> 3-(3-Chlorophenyl)-5-methoxypyridine

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 eq)

  • (3-Chlorophenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask containing a magnetic stir bar, add 3-bromo-5-methoxypyridine (1.0 mmol), (3-chlorophenyl)boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio, 5 mL total) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (3-bromo-5-methoxypyridine) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 3-(3-Chlorophenyl)-5-methoxypyridine.[4]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The splitting patterns (multiplicity) and coupling constants (J-values) reveal the connectivity of adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

Predicted NMR Data (in CDCl₃):

Data TypePredicted Chemical Shifts (δ, ppm) and MultiplicityAssignment
¹H NMR ~8.4 (d), ~8.2 (t), ~7.3-7.5 (m), ~7.2 (t), ~3.9 (s)Pyridine H, Pyridine H, Phenyl H's, Pyridine H, Methoxy H's
¹³C NMR ~156, ~145, ~140, ~138, ~135, ~130, ~129, ~128, ~127, ~122, ~56Aromatic & Methoxy Carbons

Note: These are predicted values based on analogous structures.[6][7][8] Experimental data must be acquired for confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is used to obtain a highly accurate mass measurement.

Ion ModeAdductCalculated m/z
ESI+[M+H]⁺220.0524
ESI+[M+Na]⁺242.0343

Biological Activity and Therapeutic Potential

While specific biological data for 3-(3-Chlorophenyl)-5-methoxypyridine is not widely published, the phenylpyridine core is a well-established pharmacophore found in compounds with diverse therapeutic applications, including anticancer, antimicrobial, and herbicidal activities.[4][9][10] The presence of the methoxy and chloro substituents can significantly influence the compound's pharmacokinetic (ADME) and pharmacodynamic properties.

Hypothesis: Kinase Inhibition

Many substituted biaryl compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. The 3-chlorophenyl moiety, in particular, has been shown to enhance binding affinity in some kinase inhibitors.[11] It is plausible that 3-(3-Chlorophenyl)-5-methoxypyridine could target a kinase involved in cell proliferation or survival, such as a member of the mitogen-activated protein kinase (MAPK) pathway.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical mechanism where the compound could inhibit a kinase (e.g., MEK1/2) in the Ras-Raf-MEK-ERK signaling cascade, a pathway frequently hyperactivated in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Compound 3-(3-Chlorophenyl) -5-methoxypyridine Compound->MEK Inhibits

Caption: Hypothetical inhibition of the MEK1/2 kinase by the title compound.

Experimental Workflow for Biological Screening

To validate the hypothesized kinase inhibitory activity, a structured, multi-stage screening process is essential. This workflow ensures a logical progression from broad, high-throughput screening to specific, mechanistic studies.

Workflow Diagram

The following diagram outlines a typical workflow for evaluating a novel compound as a potential kinase inhibitor.

G A Stage 1: Primary Screening High-Throughput Kinase Panel Assay (e.g., 96-well format, broad panel of kinases) B Stage 2: Hit Confirmation & Dose-Response IC₅₀ Determination for Active 'Hits' (Confirms potency and selectivity) A->B Identify Hits C Stage 3: Cellular Activity Assays Western Blot for Phospho-protein Levels (e.g., p-ERK) Cell Viability/Proliferation Assay (e.g., MTT, BrdU) B->C Confirm Cellular Efficacy D Stage 4: Mechanism of Action Studies Enzyme Kinetics (e.g., ATP-competitive vs. allosteric) Direct Binding Assay (e.g., SPR, ITC) C->D Elucidate Mechanism E Lead Optimization D->E Advance Candidate

Caption: A multi-stage workflow for kinase inhibitor drug discovery.

Protocol: Cell Viability (MTT) Assay

This protocol determines the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Plate cancer cells (e.g., A375 melanoma, which has a BRAF mutation hyperactivating the MAPK pathway) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(3-Chlorophenyl)-5-methoxypyridine in cell culture medium. Treat the cells with concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion

3-(3-Chlorophenyl)-5-methoxypyridine is a readily synthesizable molecule belonging to the medicinally significant phenylpyridine class. Its synthesis via Suzuki-Miyaura coupling is robust and scalable. While its specific biological functions await detailed investigation, its structural features suggest it is a promising candidate for screening in drug discovery programs, particularly those targeting kinases. The protocols and workflows detailed in this guide provide a solid framework for the synthesis, characterization, and initial biological evaluation of this compound, paving the way for future research and development.

References

  • Named Reactions in Organic Chemistry. (2021, August 16). Suzuki Cross Coupling Reaction. YouTube. Available at: [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • Li, J., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(12), 14847-14854. Available at: [Link]

  • Zhang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6298. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4983. Available at: [Link]

  • Gouault, N., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(18), 4210. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Weight Determination of 3-(3-Chlorophenyl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization of molecular entities is a cornerstone of modern chemical research and pharmaceutical development. Among the fundament...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of molecular entities is a cornerstone of modern chemical research and pharmaceutical development. Among the fundamental properties, molecular weight stands as a critical identifier and a determinant of a compound's physicochemical and biological behavior. This guide provides a comprehensive technical overview of the theoretical calculation and experimental determination of the molecular weight of 3-(3-Chlorophenyl)-5-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry. We delve into the principles and methodologies of high-resolution mass spectrometry (HRMS) and the essential role of purity analysis by high-performance liquid chromatography (HPLC). This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel small molecules.

Introduction: The Significance of 3-(3-Chlorophenyl)-5-methoxypyridine and its Molecular Weight

3-(3-Chlorophenyl)-5-methoxypyridine belongs to the diverse family of pyridine derivatives, which are integral scaffolds in numerous FDA-approved drugs and clinical candidates due to their ability to form key interactions with biological targets. The specific substitution pattern of a chlorophenyl group and a methoxy group on the pyridine ring suggests its potential as an intermediate or a final active pharmaceutical ingredient (API) in drug discovery programs.

In the rigorous process of drug development, the unambiguous confirmation of a molecule's identity is paramount. The molecular weight is a foundational piece of this identity. An accurate determination of molecular weight is crucial for:

  • Structural Confirmation: Verifying that the synthesized compound is indeed the intended molecule.

  • Purity Assessment: Identifying the presence of impurities or degradation products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1]

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding how the molecule will behave in a biological system, as molecular size can influence absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will, therefore, not only state the molecular weight of 3-(3-Chlorophenyl)-5-methoxypyridine but also elucidate the robust scientific processes behind its verification.

Theoretical Molecular Weight Calculation

The first step in characterizing a molecule is to calculate its theoretical molecular weight from its chemical formula.

Molecular Formula

The molecular formula for 3-(3-Chlorophenyl)-5-methoxypyridine is C₁₂H₁₀ClNO .

Monoisotopic Mass vs. Average Molecular Weight

It is critical to distinguish between two types of molecular weight:

  • Monoisotopic Mass: The mass of a molecule calculated using the mass of the most abundant isotope of each element. This is the value of primary importance in high-resolution mass spectrometry.

  • Average Molecular Weight (or Molar Mass): The weighted average of the masses of all the isotopes of each element, weighted by their natural abundance. This value is typically used in stoichiometric calculations for bulk materials.

Calculation

The calculation of both the monoisotopic mass and the average molecular weight is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4]

ElementNumber of AtomsStandard Atomic Weight (IUPAC)[2][5]Monoisotopic Mass (Da)
Carbon (C)1212.01112.00000
Hydrogen (H)101.0081.00783
Chlorine (Cl)135.45334.96885
Nitrogen (N)114.00714.00307
Oxygen (O)115.99915.99491

Calculation of Average Molecular Weight:

(12 * 12.011) + (10 * 1.008) + (1 * 35.453) + (1 * 14.007) + (1 * 15.999) = 219.666 g/mol

Calculation of Monoisotopic Mass:

(12 * 12.00000) + (10 * 1.00783) + (1 * 34.96885) + (1 * 14.00307) + (1 * 15.99491) = 219.04506 Da

Experimental Verification of Molecular Weight by Mass Spectrometry

While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Principle of Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of small organic molecules like 3-(3-Chlorophenyl)-5-methoxypyridine. The process involves three key steps:

  • Droplet Formation: A solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets.

  • Desolvation: The solvent in the droplets evaporates, increasing the charge density on the droplet surface.

  • Ion Ejection: The high charge density leads to the ejection of gas-phase analyte ions.[6]

A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation, simplifying spectral interpretation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following is a representative protocol for the HRMS analysis of 3-(3-Chlorophenyl)-5-methoxypyridine.

3.2.1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument.

3.2.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The pyridine nitrogen is basic and will readily accept a proton.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Sheath Gas and Auxiliary Gas Flow Rate: Optimize for a stable spray.

  • Capillary Temperature: 275 - 350 °C.

  • Mass Range: Scan from m/z 100 to 500.

  • Resolution: Set to >60,000 to ensure accurate mass measurement.

3.2.3. Data Acquisition and Analysis

  • Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis:

    • Identify the protonated molecular ion, [M+H]⁺. For 3-(3-Chlorophenyl)-5-methoxypyridine, this would be expected at m/z 220.05289.

    • Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

    • Compare the experimentally measured accurate mass to the theoretically calculated monoisotopic mass. A mass accuracy of <5 ppm is typically required for confident molecular formula confirmation.[8]

Visualization of the HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A 1. Weigh Compound B 2. Prepare Stock Solution (1 mg/mL) A->B C 3. Prepare Working Solution (~10 µg/mL) B->C D 4. Filter Sample C->D E 5. Instrument Calibration D->E Inject F 6. Sample Infusion (ESI) E->F G 7. Data Acquisition F->G H 8. Identify [M+H]⁺ Ion G->H Process Data I 9. Verify Isotopic Pattern H->I J 10. Compare Experimental vs. Theoretical Mass I->J K 11. Confirm Molecular Formula (<5 ppm error) J->K

Caption: Workflow for HRMS analysis of 3-(3-Chlorophenyl)-5-methoxypyridine.

The Imperative of Purity: Analysis by High-Performance Liquid Chromatography (HPLC)

Principle of Reverse-Phase HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[13] Compounds are separated based on their hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Experimental Protocol: RP-HPLC Purity Analysis

4.2.1. Sample Preparation

  • Prepare a stock solution of 3-(3-Chlorophenyl)-5-methoxypyridine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

4.2.2. Instrumentation and Parameters

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

4.2.3. Data Analysis

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >95% is generally required for a compound to be used in further biological or physicochemical studies.

Visualization of the HPLC Purity Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A 1. Prepare Stock Solution (1 mg/mL) B 2. Prepare Working Solution (~0.1 mg/mL) A->B C 3. System Equilibration B->C Inject D 4. Inject Sample C->D E 5. Gradient Elution D->E F 6. UV Detection E->F G 7. Integrate Peak Areas F->G Process Data H 8. Calculate % Purity G->H

Caption: Workflow for HPLC purity analysis of 3-(3-Chlorophenyl)-5-methoxypyridine.

Summary of Quantitative Data

ParameterTheoretical ValueExperimental TargetMethodology
Molecular Formula C₁₂H₁₀ClNOConfirmed by HRMSHigh-Resolution Mass Spectrometry
Average Molecular Weight 219.666 g/mol N/A (for bulk calculations)Calculation from IUPAC Atomic Weights
Monoisotopic Mass 219.04506 Da< 5 ppm deviationHigh-Resolution Mass Spectrometry (ESI+)
Purity N/A> 95%Reverse-Phase HPLC with UV Detection

Conclusion

The determination of the molecular weight of 3-(3-Chlorophenyl)-5-methoxypyridine is a multi-faceted process that combines theoretical calculations with rigorous experimental verification. An accurate molecular weight, confirmed by high-resolution mass spectrometry, serves as a definitive identifier for this molecule. This, coupled with a high degree of purity as assessed by HPLC, provides the necessary confidence for its use in research and development. The methodologies outlined in this guide represent a robust and reliable approach to the characterization of novel small molecules, ensuring data integrity and reproducibility, which are the cornerstones of scientific advancement in the pharmaceutical industry.

References

  • CP Lab Safety. (n.d.). 3-(3-Chlorophenyl)-5-methoxypyridine, 98% Purity, C12H10ClNO, 5 grams. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

  • Department of Chemistry, University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Taylor, T. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. Retrieved from [Link]

  • University of Pennsylvania Mass Spectrometry Facility. (n.d.). Accurate Mass Measurement. Retrieved from [Link]

  • LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086–1098. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Adams, J. B., & Miller, L. W. (2015). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1286, 159–167. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • IUPAC. (2018, June 5). Standard atomic weights of 14 chemical elements revised. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Accurate Mass. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Stoll, D. R. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 38(8), 412-417. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Fiehn, O. (n.d.). Accurate Mass. Fiehn Lab. Retrieved from [Link]

  • Kertesz, V. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy, 22(6). Retrieved from [Link]

  • IUPAC. (2022, May 4). Periodic Table of Elements. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine. Retrieved from [Link]

  • Meija, J., Coplen, T. B., Berglund, M., Brand, W. A., De Bièvre, P., Gröning, M., ... & Wieser, M. E. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Pure and Applied Chemistry, 93(3), 335-352. Retrieved from [Link]

  • ReAgent. (2022, March 16). Why Is Purity Important In Chemistry? Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12287, 3-Chloropyridine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. Retrieved from [Link]

Sources

Exploratory

Stability and Storage of 3-(3-Chlorophenyl)-5-methoxypyridine

Technical Guide for Research & Development Executive Summary 3-(3-Chlorophenyl)-5-methoxypyridine (CAS: 1373232-84-8 ) is a specialized biaryl pyridine intermediate frequently employed in the synthesis of CNS-active agen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

3-(3-Chlorophenyl)-5-methoxypyridine (CAS: 1373232-84-8 ) is a specialized biaryl pyridine intermediate frequently employed in the synthesis of CNS-active agents (e.g., mGluR5 modulators) and PET radiotracers.[1][2] Its chemical stability is governed by the electron-deficient pyridine ring and the lipophilic chlorophenyl substituent. While generally stable under ambient conditions, this compound exhibits specific sensitivities to oxidative stress (N-oxidation) and UV-induced degradation .

This guide defines the authoritative protocols for the storage, handling, and stability monitoring of 3-(3-Chlorophenyl)-5-methoxypyridine, designed to maintain >98% purity over extended storage periods.

Physicochemical Profile & Reactivity

Understanding the molecular architecture is the first step in predicting degradation.

PropertySpecificationTechnical Insight
CAS Number 1373232-84-8Unique identifier for inventory tracking.
Molecular Formula C₁₂H₁₀ClNOMW: 219.67 g/mol .
Physical State Solid (Powder)Typically white to off-white; color change indicates degradation.
Basicity (pKa) ~4.8 - 5.2 (Predicted)The pyridine nitrogen is weakly basic, forming salts with strong acids.
LogP ~3.2 (Predicted)Lipophilic; insoluble in water, soluble in DMSO, MeOH, DCM.
Reactive Sites Pyridine Nitrogen, MethoxySusceptible to N-oxidation and O-demethylation (under extreme stress).
Structural Reactivity Analysis

The molecule consists of two aromatic systems linked by a single bond. The 3-chlorophenyl group acts as an electron-withdrawing lipophilic anchor. The 5-methoxy group is electron-donating, slightly increasing the electron density of the pyridine ring, making the nitrogen atom more nucleophilic and thus more susceptible to oxidation than unsubstituted pyridine.

Stability Mechanisms & Degradation Pathways

The primary threats to the integrity of 3-(3-Chlorophenyl)-5-methoxypyridine are oxidation and photolysis .

Oxidative Degradation (N-Oxide Formation)

The pyridine nitrogen lone pair can react with atmospheric oxygen or peroxides (often found in aged solvents like ethers) to form the N-oxide . This is the dominant degradation pathway during long-term storage in air.

Photolytic Degradation

Biaryl systems possess extended conjugation. Exposure to UV light can excite the molecule, leading to radical formation or cyclization reactions, although the chloro-substituent stabilizes the phenyl ring against some metabolic-like oxidations.

Hydrolysis

The ether linkage (methoxy) and the aryl-chloride bond are chemically robust against hydrolysis under neutral storage conditions. Hydrolysis is not a primary concern unless the compound is stored in strong aqueous acid/base.

Visualization: Degradation Pathways

The following diagram illustrates the theoretical degradation logic based on functional group reactivity.

DegradationPathways cluster_legend Risk Level Compound 3-(3-Chlorophenyl)- 5-methoxypyridine (Active) NOxide Pyridine N-Oxide (Primary Impurity) Compound->NOxide Oxidation (Air/Peroxides) PhotoProduct Photolytic Degradants Compound->PhotoProduct UV Light (>24h exposure) Demethyl Des-methyl Analog Compound->Demethyl Strong Acid/Heat (Rare in Storage) High Risk High Risk Medium Risk Medium Risk Low Risk Low Risk

Figure 1: Primary degradation pathways. N-oxidation is the critical risk factor requiring inert atmosphere storage.

Storage Protocols (The "Gold Standard")

To ensure maximum stability, researchers must adopt a multi-barrier protection strategy.

Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Reduces the kinetic rate of auto-oxidation. For storage >1 year, -20°C is recommended.

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Rationale: Displaces oxygen to prevent N-oxide formation. Argon is preferred due to its higher density, forming a "blanket" over the solid.

  • Light: Darkness .

    • Rationale: Prevents photo-excitation of the biaryl system.

Container Specifications
  • Primary: Amber glass vial with a Teflon-lined (PTFE) screw cap.

    • Avoid: Polyethylene bags for long-term storage (permeable to oxygen).

  • Secondary: Sealed desiccator or opaque secondary jar containing desiccant (silica gel).

Storage Decision Logic

Follow this workflow to determine the appropriate storage condition based on usage frequency.

StorageWorkflow Start Incoming Compound (CAS 1373232-84-8) Usage Expected Usage? Start->Usage Immediate Immediate Use (< 1 Week) Usage->Immediate Daily ShortTerm Short Term (1 - 6 Months) Usage->ShortTerm Weekly/Monthly LongTerm Long Term (> 6 Months) Usage->LongTerm Archive Action1 Store at RT (20-25°C) Amber Vial Desiccator Immediate->Action1 Action2 Refrigerate (2-8°C) Flush with N2/Ar Seal with Parafilm ShortTerm->Action2 Action3 Freeze (-20°C) Argon Blanket Double Containment LongTerm->Action3

Figure 2: Decision matrix for storage conditions based on experimental timeline.

Quality Control & Analytical Monitoring

Before using stored material in critical experiments (e.g., biological assays), purity must be verified.

Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Yellowing, orange discoloration, or "clumping" (indicates moisture absorption or oxidation).

HPLC Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 280 nm.

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

Solubility Check

Dissolve 1 mg in 1 mL DMSO. The solution should be clear and colorless. Turbidity suggests inorganic salt contamination or polymer degradation products.

Safety & Handling (HSE)

Treat this compound as a bioactive research chemical.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling Protocol:

    • Always handle inside a fume hood .

    • Wear nitrile gloves (double gloving recommended for solution preparation).

    • Avoid inhalation of dust; use a P95 mask if weighing outside a hood (not recommended).

References

  • Chemical Identity: 3-(3-Chlorophenyl)-5-methoxypyridine. CAS 1373232-84-8.[1][2][4] Echemi Chemical Database. Link

  • Safety Data: Safety Data Sheet for 3-(3-Chlorophenyl)-5-methoxypyridine. CP Lab Safety / CalPacLab. Link

  • Structural Class Properties:Pyridine Stability and Reactivity. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Analogous Compounds: 3-(3-Fluorophenyl)-5-methoxypyridine Properties. BLD Pharm.[5] (Used for lipophilicity/solubility extrapolation). Link

Sources

Foundational

Technical Guide: Retrosynthetic Analysis &amp; Synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine

Executive Summary Target Molecule: 3-(3-Chlorophenyl)-5-methoxypyridine CAS: N/A (Analogous structures common in kinase inhibitor libraries) Molecular Formula: C₁₂H₁₀ClNO This guide provides a high-level technical analys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(3-Chlorophenyl)-5-methoxypyridine CAS: N/A (Analogous structures common in kinase inhibitor libraries) Molecular Formula: C₁₂H₁₀ClNO

This guide provides a high-level technical analysis for the synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine, a biaryl ether scaffold frequently observed in medicinal chemistry, particularly in the development of allosteric modulators and kinase inhibitors. The structural core features a pyridine ring substituted at the meta positions (3,5), presenting specific challenges in regioselectivity and chemoselectivity.

The recommended synthetic pathway prioritizes chemoselectivity —specifically preserving the aryl chloride on the phenyl ring while engaging the pyridyl bromide in cross-coupling—and scalability , utilizing the commercially accessible 3,5-dibromopyridine as the prochiral starting material.

Part 1: Retrosynthetic Strategy

The retrosynthetic analysis reveals two primary disconnections: the biaryl C–C bond and the pyridyl C–O bond.

Strategic Disconnection Analysis
  • Disconnection A (C–C Bond): The most logical disconnection is the biaryl bond formed via Suzuki-Miyaura cross-coupling. This is favored because the C–C bond formation is generally more sensitive to steric and electronic factors than the ether formation.

  • Disconnection B (C–O Bond): The methoxy group can be installed via Nucleophilic Aromatic Substitution (

    
    ) on the electron-deficient pyridine ring.
    

Decision Matrix:

  • Path A (Recommended): Install the methoxy group before the coupling. The methoxy group is an electron-donating group (EDG) by resonance, but the pyridine nitrogen makes the ring sufficiently electron-deficient for the initial

    
     on the 3,5-dibromo precursor.
    
  • Chemoselectivity Control: The target molecule contains a chlorine atom on the phenyl ring.[1][2] Standard Palladium-catalyzed cross-coupling conditions must be tuned to react exclusively with the pyridyl bromide (Ar–Br) without inserting into the aryl chloride (Ar–Cl) bond. Bromides undergo oxidative addition significantly faster than chlorides, providing the necessary kinetic window.

Visualization: Retrosynthetic Tree

The following diagram outlines the logical disconnections leading to commercially available starting materials.

Retrosynthesis Target Target: 3-(3-Chlorophenyl)-5-methoxypyridine Disc1 Disconnection 1: Suzuki-Miyaura Coupling Target->Disc1 Fragment1 Synthons: 3-Bromo-5-methoxypyridine + 3-Chlorophenylboronic acid Disc1->Fragment1 Disc2 Disconnection 2: Nucleophilic Aromatic Substitution (SNAr) Fragment1->Disc2 SM Starting Material: 3,5-Dibromopyridine Disc2->SM Reagent Reagent: Sodium Methoxide (NaOMe) Disc2->Reagent

Figure 1: Retrosynthetic tree illustrating the linear disassembly of the target into 3,5-dibromopyridine.

Part 2: Forward Synthesis & Protocols

Route Overview

The synthesis proceeds in two linear steps:

  • Desymmetrization: Monomethoxylation of 3,5-dibromopyridine.

  • Cross-Coupling: Suzuki-Miyaura coupling of the intermediate with 3-chlorophenylboronic acid.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This step relies on the


 mechanism. While 3,5-positions in pyridine are not as activated as 2,4-positions, the strong nucleophilicity of methoxide combined with thermal energy allows this reaction to proceed.

Challenge: Statistical mixture. The reaction can produce starting material, mono-substituted product, and bis-substituted (3,5-dimethoxy) byproduct. Solution: Control stoichiometry (0.95 - 1.05 eq of NaOMe) and monitor strictly by HPLC/TLC.

Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reagents:

    • 3,5-Dibromopyridine (5.0 g, 21.1 mmol)

    • Sodium Methoxide (25 wt% in MeOH, 4.8 mL, ~21.1 mmol) or freshly prepared NaOMe (1.14 g).

    • DMF (Dimethylformamide) (50 mL) - Note: DMF promotes SNAr better than pure MeOH due to polarity.

  • Procedure:

    • Dissolve 3,5-dibromopyridine in DMF.

    • Add Sodium Methoxide solution dropwise at room temperature.

    • Heat the mixture to 80°C for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Look for the appearance of the product spot (more polar than SM, less polar than bis-product).

  • Workup:

    • Cool to room temperature.[3][4] Pour into ice-water (200 mL).

    • Extract with Et₂O (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) is mandatory to separate the mono-bromide from unreacted dibromide.

    • Yield Expectation: 60–70%.

Step 2: Suzuki-Miyaura Coupling

This step constructs the biaryl core. The key is to use a catalytic system that activates the aryl bromide (Ar-Br) but leaves the aryl chloride (Ar-Cl) on the boronic acid partner intact.

Chemoselectivity Logic:

  • Bond Dissociation Energy (BDE): C–Br (~68 kcal/mol) < C–Cl (~81 kcal/mol).

  • Oxidative Addition Rate: Pd(0) inserts into Ar–Br orders of magnitude faster than Ar–Cl.

Experimental Protocol
  • Setup: 50 mL Schlenk tube or microwave vial.

  • Reagents:

    • 3-Bromo-5-methoxypyridine (1.0 eq, from Step 1)

    • 3-Chlorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for tougher substrates).

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq).

    • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Procedure:

    • Combine halide, boronic acid, and Pd catalyst in the vial.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed Dioxane and aqueous Na₂CO₃.

    • Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Mechanistic Workflow & Chemoselectivity

The following diagram illustrates the catalytic cycle, highlighting the selective oxidative addition.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Selective at C-Br) Pd0->OxAdd Fast Inter1 Pd(II) Complex (Ar-Pd-Br) OxAdd->Inter1 Cl_Note CRITICAL: Ar-Cl bond remains intact due to higher BDE OxAdd->Cl_Note TransMet Transmetallation (+ Boronic Acid) Inter1->TransMet Base Activated Inter2 Diaryl Pd(II) Complex TransMet->Inter2 RedElim Reductive Elimination (Product Release) Inter2->RedElim RedElim->Pd0 Regeneration

Figure 2: Palladium(0) catalytic cycle emphasizing the kinetic selectivity of Bromide over Chloride.

Part 3: Data Summary & Safety

Physicochemical Data Table
PropertyValue / Description
Molecular Weight 219.67 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
Appearance Off-white to pale yellow solid
Key 1H NMR Signals Pyridine protons (C2, C4, C6) appear as singlets/doublets > 8.0 ppm due to heteroatom deshielding. Methoxy singlet ~3.9 ppm.
Safety & Scalability Considerations
  • Sodium Methoxide: Highly corrosive and moisture sensitive. On a large scale, generating NaOMe in situ (Na metal + MeOH) is cheaper but carries high fire risk (hydrogen evolution). Commercial solutions in MeOH are safer for discovery scale.

  • Palladium Residues: For pharmaceutical applications, the final product must be scavenged (e.g., using SiliaMetS® Thiol) to reduce heavy metal content to <10 ppm.

  • Regio-isomerism: In Step 1, ensure the removal of 3,5-dimethoxypyridine. It is difficult to separate from the final product if carried through to the coupling step.

References

  • Synthesis of 3-bromo-5-methoxypyridine

    • Source: ChemicalBook / Patent Liter
    • Context: Describes the partial substitution of 3,5-dibromopyridine using sodium methoxide in polar aprotic solvents.
    • URL:

  • Suzuki-Miyaura Coupling on Pyridines

    • Source: TCI Chemicals Technical Guide.
    • Context: General protocols for biaryl synthesis using boronic acids and halo-pyridines, highlighting the tolerance of chloro-substituents.
    • URL:

  • Nucleophilic Aromatic Substitution Mechanism

    • Source: Chemistry LibreTexts.
    • Context: Theoretical grounding for the reaction on electron-deficient heterocycles (meta-position reactivity).
    • URL:

  • Chemoselectivity in Palladium Catalysis

    • Source: Organic Chemistry Portal.
    • Context: Reactivity rates of Aryl-Br vs Aryl-Cl in oxid
    • URL:

Sources

Protocols & Analytical Methods

Method

3-(3-Chlorophenyl)-5-methoxypyridine as a building block for drug discovery

Title: 3-(3-Chlorophenyl)-5-methoxypyridine: A Privileged Biaryl Scaffold for CNS Target Modulation Abstract This application note details the utility of 3-(3-Chlorophenyl)-5-methoxypyridine as a high-value building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 3-(3-Chlorophenyl)-5-methoxypyridine: A Privileged Biaryl Scaffold for CNS Target Modulation

Abstract

This application note details the utility of 3-(3-Chlorophenyl)-5-methoxypyridine as a high-value building block and scaffold in the discovery of central nervous system (CNS) agents. Specifically, this biaryl pyridine motif serves as a core pharmacophore for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), a critical target for anxiety, depression, and addiction disorders. This guide provides a comprehensive physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura coupling, and a downstream functionalization strategy utilizing Buchwald-Hartwig amination to expand chemical libraries.

Introduction: The Biaryl Pyridine Privilege

In modern medicinal chemistry, the 3-aryl-5-methoxypyridine motif is considered a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

The 3-(3-Chlorophenyl)-5-methoxypyridine scaffold is particularly significant for two reasons:

  • Electronic Balance: The electron-donating methoxy group at the C5 position counterbalances the electron-deficient pyridine ring, modulating the basicity of the pyridine nitrogen. This is crucial for optimizing hydrogen bond interactions within receptor allosteric pockets.

  • Metabolic Stability: The 3-chlorophenyl moiety blocks metabolic oxidation at the para- and meta-positions of the phenyl ring, extending the half-life (

    
    ) of the compound compared to unsubstituted biaryls.
    

Primary Therapeutic Application: mGluR5 Modulation This scaffold mimics the topography of established mGluR5 NAMs (e.g., MPEP, MTEP). Unlike orthosteric ligands that compete with glutamate, NAMs bind to the transmembrane domain (7-TM), offering a safer therapeutic window by modulating rather than blocking receptor signaling entirely.

Physicochemical Profile

The following properties render this building block ideal for CNS-focused fragment-based drug discovery (FBDD).

PropertyValueRelevance to Drug Discovery
Molecular Formula C₁₂H₁₀ClNOCore stoichiometry
Molecular Weight 219.67 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
cLogP ~3.2High lipophilicity favors Blood-Brain Barrier (BBB) penetration
TPSA 22.1 ŲLow polar surface area supports CNS permeability
H-Bond Acceptors 2 (N, O)Key interaction points for allosteric binding sites
H-Bond Donors 0Reduces desolvation penalty upon binding
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; likely uncharged at physiological pH (7.4)
Mechanism of Action: mGluR5 Allosteric Modulation[1]

The diagram below illustrates how the 3-(3-Chlorophenyl)-5-methoxypyridine scaffold fits into the mGluR5 signaling cascade. It acts by stabilizing the inactive conformation of the 7-transmembrane domain, dampening the


 protein signaling pathway without completely silencing the receptor.

mGluR5_Mechanism Glutamate Glutamate (Ligand) mGluR5_Active mGluR5 (Active Conformation) Glutamate->mGluR5_Active Activates mGluR5_Inactive mGluR5 (Stabilized Inactive) mGluR5_Active->mGluR5_Inactive Conformational Change (NAM) Gq_Protein Gq Protein Coupling mGluR5_Active->Gq_Protein NAM_Scaffold 3-(3-Chlorophenyl)-5-methoxypyridine (Allosteric Binder) NAM_Scaffold->mGluR5_Active Binds Allosteric Site mGluR5_Inactive->Gq_Protein Blocks Signaling Ca_Release Intracellular Ca2+ Release Gq_Protein->Ca_Release Downstream Excitation / Anxiety / Addiction Ca_Release->Downstream

Figure 1: Mechanism of Negative Allosteric Modulation (NAM) by the biaryl pyridine scaffold on the mGluR5 receptor.[1][2]

Experimental Protocols
Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: Synthesize 3-(3-Chlorophenyl)-5-methoxypyridine from commercially available precursors. Reaction Scale: 1.0 gram (approx. 5 mmol)

Reagents:

  • Aryl Halide: 3-Bromo-5-methoxypyridine (1.0 eq, 940 mg)

  • Boronic Acid: 3-Chlorophenylboronic acid (1.2 eq, 940 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 204 mg)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq, 1.38 g)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Degassing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Loading: Add 3-bromo-5-methoxypyridine, 3-chlorophenylboronic acid, and K₂CO₃ to the solvent mixture.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last. Immediately seal the flask with a septum or reflux condenser under a nitrogen balloon.

  • Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting bromide (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).

  • Validation: Confirm identity via ¹H NMR (CDCl₃). Look for the diagnostic methoxy singlet (~3.9 ppm) and the pyridine protons (two doublets and a triplet pattern for the 3,5-substituents).

Protocol B: Library Expansion (Buchwald-Hartwig Amination)

Objective: Utilize the aryl chlorine as a handle to introduce amine diversity (e.g., morpholines, piperazines) for SAR exploration. Note: Aryl chlorides are less reactive than bromides; a potent phosphine ligand is required.

Reagents:

  • Substrate: 3-(3-Chlorophenyl)-5-methoxypyridine (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 eq)

  • Ligand: XPhos (0.04 eq)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 eq)

  • Solvent: Toluene (anhydrous)

Workflow Diagram:

Synthetic_Workflow Start Precursors: 3-Br-5-OMe-Pyridine + 3-Cl-Ph-Boronic Acid Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Step1 Intermediate SCAFFOLD: 3-(3-Cl-Ph)-5-OMe-Pyridine Step1->Intermediate Step2 Buchwald-Hartwig (Pd2(dba)3, XPhos, Amine) Intermediate->Step2 Functionalization (Cl-displacement) Final Library Product: Amino-Biaryl Derivative Step2->Final

Figure 2: Synthetic workflow from precursor assembly to library generation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of boronic acidReduce reaction temperature to 80°C; increase base concentration; ensure strict inert atmosphere.
Pd Black Precipitation Catalyst decompositionEnsure solvents are thoroughly degassed. Add catalyst after sparging.
No Reaction in Buchwald Aryl chloride unreactiveSwitch ligand to RuPhos or BrettPhos , which are superior for deactivated aryl chlorides. Switch solvent to 1,4-dioxane at 100°C.
O-Demethylation Harsh acidic workupAvoid strong acids during workup; the methoxy group is stable to base but sensitive to BBr₃ or strong HBr.
References
  • Gasparini, F., et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives." Current Opinion in Pharmacology. Link

  • Lindsley, C. W., et al. (2006). "Progress towards validating the NMDA receptor hypofunction hypothesis of schizophrenia." Current Topics in Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2023). "3-(3-Chlorophenyl)-5-methoxypyridine."[3] National Center for Biotechnology Information. Link

Sources

Application

Application Notes and Protocols: Leveraging 3-(3-Chlorophenyl)-5-methoxypyridine in the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals Abstract The pyridine heterocycle is a cornerstone in modern agrochemical design, lending its unique electronic properties to a vast array of herbic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyridine heterocycle is a cornerstone in modern agrochemical design, lending its unique electronic properties to a vast array of herbicides, fungicides, and insecticides.[1][2] This document provides a detailed technical guide on the potential applications of 3-(3-Chlorophenyl)-5-methoxypyridine as a strategic building block in the synthesis of next-generation crop protection agents. While not yet a widely cited intermediate in commercialized products, its substructural motifs—a chlorinated phenyl ring and a methoxylated pyridine core—are prevalent in numerous patented and researched active ingredients. These notes offer a forward-looking perspective, presenting hypothetical yet scientifically grounded synthetic pathways and protocols to stimulate innovation and discovery in agrochemical research. We will explore its utility as a versatile scaffold, detailing potential derivatizations and the rationale behind them to target various biological activities.

Introduction: The Strategic Value of the 3-(3-Chlorophenyl)-5-methoxypyridine Scaffold

The molecular architecture of 3-(3-Chlorophenyl)-5-methoxypyridine presents a compelling starting point for agrochemical synthesis. The molecule can be dissected into three key functional domains, each contributing to potential biological efficacy and desirable physicochemical properties.

  • The Pyridine Core: This nitrogenous heterocycle is a well-established toxophore in numerous pesticides. Its polarity can influence systemic movement in plants, and the nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to target enzymes or receptors.[3]

  • The 3-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring is a classic strategy in agrochemical design. It enhances metabolic stability by blocking sites of oxidative degradation and can significantly increase the lipophilicity of the molecule, improving its ability to penetrate biological membranes. This substituent pattern is common in various classes of pesticides.

  • The 5-Methoxy Group: The methoxy group is an electron-donating group that can modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. It can also serve as a metabolic handle or be a key binding element itself.

By leveraging these intrinsic features, 3-(3-Chlorophenyl)-5-methoxypyridine can be envisioned as a precursor to a new generation of agrochemicals with potentially novel modes of action or improved efficacy against resistant pests and diseases.

Proposed Synthetic Pathways and Applications

Based on established pyridine chemistry and the structural features of known agrochemicals, we propose several synthetic routes where 3-(3-Chlorophenyl)-5-methoxypyridine can serve as a pivotal intermediate.

Pathway A: Synthesis of Novel Fungicides via Demethylation and Ether Linkage

Many potent fungicides, particularly strobilurin analogues, feature a toxophoric ether linkage.[4] This pathway leverages the methoxy group as a precursor to a nucleophilic phenol, which can then be coupled with various electrophilic side chains to generate a library of potential fungicides.

Conceptual Workflow:

G A 3-(3-Chlorophenyl)-5-methoxypyridine B Demethylation (e.g., BBr3, HBr) A->B Step 1 C 3-(3-Chlorophenyl)-5-hydroxypyridine B->C D Williamson Ether Synthesis (Base + R-X) C->D Step 2 E Library of Novel Fungicide Candidates (Phenoxypyridine Derivatives) D->E G A 3-(3-Chlorophenyl)-5-methoxypyridine B Directed Ortho-Metalation or Halogenation (e.g., LDA, NBS) A->B Step 1 C Functionalized Pyridine Intermediate (e.g., 2-lithiated or 2-bromo) B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2 E Library of Novel Herbicide Candidates D->E

Sources

Method

Derivatization of 3-(3-Chlorophenyl)-5-methoxypyridine for SAR studies

Application Note: Derivatization of 3-(3-Chlorophenyl)-5-methoxypyridine for SAR Studies Executive Summary & Biological Context The scaffold 3-(3-chlorophenyl)-5-methoxypyridine represents a privileged pharmacophore in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-(3-Chlorophenyl)-5-methoxypyridine for SAR Studies

Executive Summary & Biological Context

The scaffold 3-(3-chlorophenyl)-5-methoxypyridine represents a privileged pharmacophore in medicinal chemistry, sharing significant structural homology with MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1]

In SAR (Structure-Activity Relationship) campaigns, this biaryl system offers a distinct advantage: the pyridine core serves as a hydrogen-bond acceptor (HBA) anchor, while the chlorophenyl ring probes the hydrophobic orthosteric or allosteric pockets.[1] The 5-methoxy group is not merely a substituent but a "functional handle" capable of regulating the pyridine's electron density and pKa.[1]

This guide outlines three high-value derivatization vectors to rapidly expand chemical space around this core:

  • Vector A (The Anchor): Chemoselective O-demethylation to access the 5-hydroxypyridine for ether library generation.[1]

  • Vector B (The Shield): C-H activation (Minisci reaction) to introduce metabolic blocks at the pyridine C2/C6 positions.[1]

  • Vector C (The Warhead): Palladium-catalyzed cross-coupling of the aryl chloride to explore biaryl diversity.[1]

Chemoinformatic Strategy & Workflow

The following diagram illustrates the logical flow of derivatization. We prioritize the Methoxy and Pyridine C-H vectors first, as the aryl chloride is stable enough to survive these transformations, allowing for "late-stage" diversity at the chlorophenyl ring.[1]

SAR_Workflow Start 3-(3-Chlorophenyl)-5-methoxypyridine (Core Scaffold) VectorA Vector A: O-Demethylation (L-Selectride or BBr3) Start->VectorA Path 1: Polarity Modulation VectorB Vector B: C-H Activation (Minisci Reaction) Start->VectorB Path 2: Steric/Metabolic Block VectorC Vector C: Ar-Cl Cross Coupling (Suzuki/Buchwald) Start->VectorC Path 3: Hydrophobic Pocket IntermediateA 3-(3-Chlorophenyl)-5-hydroxypyridine VectorA->IntermediateA LibraryA Ether/Carbamate Library (Mitsunobu/Alkylation) IntermediateA->LibraryA LibraryB C2-Alkyl/Cycloalkyl Analogs (Metabolic Stability) VectorB->LibraryB LibraryB->VectorC Sequential LibraryC Biaryl Expansion Library VectorC->LibraryC

Figure 1: Strategic derivatization vectors for the 3-aryl-5-methoxypyridine scaffold.

Protocol Module 1: The "Anchor" Strategy (O-Demethylation)

Objective: Convert the 5-methoxy group into a 5-hydroxy group. Rationale: The 5-position corresponds to the "tail" region of the pharmacophore.[1] Converting -OMe to -OH dramatically alters LogP (lipophilicity) and creates a nucleophilic handle for attaching solubilizing groups (e.g., PEG chains) or fluorophores without disrupting the core binding mode.[1]

Scientific Insight: While


 is the standard reagent for demethylation, it can be harsh and may form complex adducts with the pyridine nitrogen.[1] L-Selectride (Lithium tri-sec-butylborohydride)  is recommended here.[1] Recent literature demonstrates that L-Selectride is highly chemoselective for methoxypyridines over phenyl methyl ethers (anisoles), driven by the coordination of boron to the pyridine nitrogen [1].[1]
Experimental Protocol: L-Selectride Demethylation
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Charge the flask with 3-(3-chlorophenyl)-5-methoxypyridine (1.0 eq, e.g., 200 mg) and anhydrous THF (5 mL).

  • Reagent Addition: Cool the solution to 0°C. Slowly add L-Selectride (1.0 M in THF, 3.0 eq) dropwise via syringe.

    • Note: Gas evolution may occur.[1]

  • Reaction: Remove the ice bath and heat the mixture to reflux (66°C) for 12 hours. Monitor by LC-MS (Target Mass: M-14).[1]

  • Quench: Cool to 0°C. Carefully quench with MeOH (2 mL) followed by water (5 mL).

  • Workup: Adjust pH to ~6-7 using 1N HCl. Extract with EtOAc (3 x 10 mL). The product, 3-(3-chlorophenyl)-5-hydroxypyridine , is amphoteric; ensure the aqueous layer is not too basic (phenolate stays in water) or too acidic (pyridinium stays in water).[1]

  • Purification: Flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10).

Self-Validation Check:

  • NMR: Loss of the singlet at ~3.8 ppm (OMe).[1] Appearance of a broad singlet >9 ppm (OH).[1]

  • MS: Shift from

    
     220 to 206.
    

Protocol Module 2: Direct Core Functionalization (Minisci Reaction)

Objective: Introduce alkyl groups at the Pyridine C2 position. Rationale: The C2 position (ortho to nitrogen) is metabolically vulnerable (oxidation by aldehyde oxidase).[1] Blocking this site with a methyl, cyclopropyl, or hydroxymethyl group often improves metabolic stability (


) and potency.[1] The Minisci reaction  utilizes carbon-centered radicals to attack the electron-deficient pyridine ring directly [2].[1]
Experimental Protocol: Ag/Persulfate Mediated Alkylation
  • Reagents:

    • Substrate: 3-(3-chlorophenyl)-5-methoxypyridine (1.0 eq).[1]

    • Radical Source: Cyclopropanecarboxylic acid (2.0 eq) [for cyclopropyl addition].[1]

    • Oxidant: Ammonium persulfate

      
       (3.0 eq).[1]
      
    • Catalyst:

      
       (0.2 eq).[1]
      
    • Solvent: DCM:Water (1:1 biphasic mixture) or 10% TFA in Water (classic conditions).[1]

  • Procedure:

    • Dissolve the substrate in the solvent system.[1] Add the carboxylic acid and silver catalyst.[1][2]

    • Heat to 40°C.

    • Add the ammonium persulfate (dissolved in minimum water) dropwise over 30 minutes.[1]

    • Mechanism:[1][2][3][4][5][6][7]

      
       is oxidized to 
      
      
      
      by persulfate.[1]
      
      
      decarboxylates the acid, generating a cyclopropyl radical.[1] The radical attacks the protonated pyridine at the most electron-deficient position (C2).[1]
  • Workup: Basify with saturated

    
     (critical to deprotonate the pyridine). Extract with DCM.[1]
    
  • Purification: Silica gel chromatography. Regioisomers (C2 vs C6) may form; however, the C2 position (between N and the phenyl ring) is often sterically crowded, favoring the C6 position (between N and OMe).[1] Careful NMR analysis (NOESY) is required to distinguish isomers.[1]

Protocol Module 3: The Halogen Handle (Cross-Coupling)

Objective: Replace the 3-chloro substituent with heteroaryl groups. Rationale: While aryl chlorides are less reactive than bromides, the 3-chlorophenyl ring is activated enough for modern Pd-catalysis.[1] This allows for "scaffold hopping" (e.g., replacing the chlorophenyl with a biphenyl or phenyl-pyridine system).[1]

Experimental Protocol: Buchwald-Hartwig Amination / Suzuki Coupling
  • Catalyst System:

    
     (2 mol%) with XPhos  or SPhos  (4-8 mol%).[1] These bulky, electron-rich phosphines are essential for activating aryl chlorides [3].[1]
    
  • Base:

    
     or 
    
    
    
    (anhydrous).[1]
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

  • Temperature: 100-110°C (sealed tube).

Key Tip: If the Suzuki coupling is sluggish, convert the aryl chloride to a Boronic Ester first using


 (Bis(pinacolato)diboron) and 

, then couple with a heteroaryl halide.[1] This "reverse polarity" approach often bypasses difficult oxidative additions.[1]

SAR Data Analysis & Expected Trends

The following table summarizes the anticipated physicochemical shifts for derivatives generated via these protocols.

Derivative ClassModificationTarget VectorExpected Effect (Physiochemical)Expected Effect (Biological)
Parent None-LogP ~3.2Baseline Activity
5-Hydroxy O-DemethylationVector ALogP ~2.5 (Lower)H-bond Donor introduced; likely lower permeability unless capped.[1]
5-Ethoxy/Propoxy EtherificationVector ALogP ~3.5 - 4.0Probing hydrophobic pocket depth; steric tolerance check.[1]
2-Cyclopropyl Minisci (C-H)Vector BLogP ~3.6Metabolic Block .[1] Prevents N-oxide formation.[1]
2-Methyl Minisci (C-H)Vector BLogP ~3.4Increases pKa of Pyridine N (stronger H-bond acceptor).[1]
3-Biaryl Suzuki (on Cl)Vector CLogP > 4.5Significant increase in potency if extending into an allosteric pocket.[1]

References

  • Makino, K., et al. (2019).[1][8] "Chemoselective Demethylation of Methoxypyridines over Anisoles." Synlett, 30(08), 951-954.[1]

  • Duncton, M. A. (2011).[1] "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] MedChemComm, 2(12), 1135-1161.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1] [1]

Sources

Application

The Strategic Role of 3-(3-Chlorophenyl)-5-methoxypyridine in the Synthesis of Next-Generation Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The strategic design of small molecules that can modulate the activity of specific kinases is therefore of paramount importance. Within this context, the 3-(3-Chlorophenyl)-5-methoxypyridine scaffold has emerged as a key building block in the synthesis of a new generation of kinase inhibitors. Its unique structural and electronic properties contribute significantly to the binding affinity and selectivity of the final drug candidates. This application note provides a comprehensive guide to the synthesis and application of this important chemical entity, offering detailed protocols and insights into its role in the development of potent kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway.

The Significance of the 3-(3-Chlorophenyl)-5-methoxypyridine Moiety

The 3-(3-Chlorophenyl)-5-methoxypyridine scaffold is not a random assortment of chemical groups; each component plays a deliberate role in the molecule's interaction with the kinase active site.

  • The Pyridine Core: The central pyridine ring serves as a versatile scaffold, providing a rigid framework for the attachment of other functional groups. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor within the hinge region of the kinase's ATP-binding pocket.[1]

  • The 3-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring can significantly enhance binding affinity through halogen bonding and hydrophobic interactions.[2] The position of the chlorine atom is critical for optimizing these interactions and can influence the inhibitor's selectivity for different kinases.

  • The 5-Methoxy Group: The methoxy group at the 5-position of the pyridine ring can also participate in hydrogen bonding, often with conserved water molecules within the kinase's selectivity pocket.[1] This interaction can further stabilize the inhibitor-kinase complex and contribute to the overall potency and selectivity of the compound.

The interplay of these structural features makes 3-(3-Chlorophenyl)-5-methoxypyridine a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an attractive starting point for the development of a wide range of kinase inhibitors.

Synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine: A Step-by-Step Protocol

The synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound (in this case, 3-chlorophenylboronic acid) with an organohalide (3-bromo-5-methoxypyridine) in the presence of a palladium catalyst and a base.[3][4]

Diagram of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 3_bromo 3-Bromo-5-methoxypyridine product 3-(3-Chlorophenyl)-5-methoxypyridine 3_bromo->product Suzuki-Miyaura Coupling 3_chloro (3-Chlorophenyl)boronic acid 3_chloro->product catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: General scheme of the Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-methoxypyridine

  • (3-Chlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 mmol, 1.0 eq.), (3-chlorophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-Chlorophenyl)-5-methoxypyridine.

Note: The synthesis of the starting material, 3-bromo-5-methoxypyridine, can be achieved from 3,5-dibromopyridine and methanol in the presence of a base like sodium hydride.[5]

Application in the Synthesis of PI3K/mTOR Dual Inhibitors

The 3-(3-Chlorophenyl)-5-methoxypyridine scaffold is a key component in the design of potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7] These two kinases are central players in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[1][8]

PI3K/mTOR Signaling Pathway and Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 3-(3-Chlorophenyl)-5-methoxypyridine -based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by dual inhibitors.

Structure-Activity Relationship (SAR) Insights

Research into sulfonamide methoxypyridine derivatives has provided valuable insights into the structure-activity relationship of these compounds as PI3K/mTOR dual inhibitors.[6][9]

  • Core Scaffold: The methoxypyridine core is crucial for establishing key interactions within the kinase active site.

  • Aryl Substituents: The nature and position of substituents on the phenyl ring, such as the chlorine atom in the 3-(3-Chlorophenyl)-5-methoxypyridine moiety, are critical for optimizing potency and selectivity.

  • Sulfonamide Linker: In many potent inhibitors, an arylsulfonamide group is attached to the methoxypyridine core, which serves as a privileged structure for PI3K/mTOR inhibition.[9]

Quantitative Data: Inhibitory Activity
Kinase TargetRepresentative IC50 Range (nM) for related compounds
PI3Kα1 - 50
mTOR10 - 100

Note: The IC50 values are representative of closely related compounds and serve to illustrate the potential of the scaffold.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of newly synthesized compounds incorporating the 3-(3-Chlorophenyl)-5-methoxypyridine scaffold, a robust in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.[10]

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Kinase, Substrate, ATP, and Inhibitor solutions Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Start Initiate reaction with ATP Incubation->Start Reaction Allow phosphorylation to proceed Start->Reaction Stop Stop reaction and measure remaining ATP Reaction->Stop Analysis Calculate % inhibition and IC50 value Stop->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay (Example for PI3Kα)

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer as recommended by the assay kit manufacturer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add the PI3Kα enzyme and the PIP2 substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by adding the ADP-Glo™ Reagent and Luminescence Detection Reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-(3-Chlorophenyl)-5-methoxypyridine scaffold represents a valuable and versatile building block in the design and synthesis of potent and selective kinase inhibitors. Its unique combination of a hydrogen-bond-accepting pyridine core, a hydrophobically interacting chlorophenyl group, and a hydrogen-bond-donating methoxy group provides a strong foundation for high-affinity binding to kinase active sites. The successful application of this scaffold in the development of PI3K/mTOR dual inhibitors underscores its potential in oncology and other therapeutic areas.

Future research will likely focus on further exploring the structure-activity relationships of this scaffold against a broader range of kinases. The development of novel synthetic methodologies for the efficient and diverse functionalization of the pyridine and phenyl rings will also be crucial for generating new inhibitor libraries. As our understanding of the kinome and its role in disease continues to expand, privileged scaffolds like 3-(3-Chlorophenyl)-5-methoxypyridine will undoubtedly play a central role in the discovery of the next generation of targeted therapies.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Google Patents. (1978). Preparation of 2,3,5-trichloropyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cheng, H., et al. (2013). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 4(10), 977-982.
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.

  • Han, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736.
  • Maira, S. M., et al. (2012). Discovery of a new class of PI3K inhibitors: 5-(2,4-dimorpholinopyrimidin-6-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. Bioorganic & Medicinal Chemistry Letters, 22(7), 2459-2463.
  • Zhang, G., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372.
  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). PI3K inhibitors with pyrimidine scaffold. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Retrieved from [Link]

  • Han, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372.
  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of mTOR inhibitors. Retrieved from [Link]

  • Sci-Hub. (2014). Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3- d ]pyrimidine derivatives. Retrieved from [Link]

  • Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7268.
  • MDPI. (2023). Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. Retrieved from [Link]

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Appiah, K. S., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination.
  • Rodrik-Outmezguine, V. S., et al. (2016). Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor.
  • Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 177, 1-13.
  • ResearchGate. (n.d.). Heatmaps showing the targets of the 41 KIs. Retrieved from [Link]

  • TheraIndx Lifesciences. (n.d.). Optimizing mTOR Inhibitors with Property-Based Drug Design. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of the second generation mTOR inhibitors according to binding mode. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3-(3-Chlorophenyl)-5-methoxypyridine in Material Science

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Disclaimer: The following application notes and protocols are presented as an exploratory guide. While the specific compound, 3-(3...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as an exploratory guide. While the specific compound, 3-(3-Chlorophenyl)-5-methoxypyridine, has not been extensively documented in material science literature, its structural motifs are present in compounds with established applications. The methodologies described herein are based on established principles and protocols for structurally related phenylpyridine and methoxypyridine derivatives and are intended to serve as a starting point for research and development.

Introduction: The Potential of Substituted Phenylpyridines in Organic Electronics

Phenylpyridine derivatives are a cornerstone in the field of organic electronics, particularly in the development of emissive materials for Organic Light-Emitting Diodes (OLEDs).[1] Their utility stems from their excellent thermal stability, electron-deficient nature, and their ability to act as efficient ligands in the formation of transition metal complexes, most notably with iridium.[1] These iridium complexes are renowned for their high phosphorescence quantum yields, making them critical components in highly efficient OLEDs.[1][2]

The subject of this guide, 3-(3-Chlorophenyl)-5-methoxypyridine, possesses the core phenylpyridine structure, with the addition of a chloro- and a methoxy-substituent. These functional groups are expected to modulate the electronic properties of the molecule, influencing the emission color and efficiency of potential organometallic complexes. The methoxy group, being an electron-donating group, can influence the hole-transporting properties of materials in which it is incorporated.[3][4] Conversely, the chloro- group is electron-withdrawing and can impact the electron affinity and stability of the molecule.

This guide will explore the potential application of 3-(3-Chlorophenyl)-5-methoxypyridine as a ligand in a phosphorescent iridium complex for OLED applications. We will provide a hypothetical, yet scientifically grounded, protocol for the synthesis of such a complex and the subsequent fabrication and characterization of an OLED device.

Proposed Application: A Ligand for a Phosphorescent Iridium(III) Emitter in OLEDs

The nitrogen atom of the pyridine ring and a carbon atom from the phenyl ring of phenylpyridine derivatives can coordinate with an iridium center to form highly stable, luminescent complexes.[1] These complexes, when excited electrically in an OLED, can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The emission color of the complex can be tuned by modifying the substituents on the phenylpyridine ligand.

We propose that 3-(3-Chlorophenyl)-5-methoxypyridine can be utilized as a cyclometalating ligand to synthesize a novel iridium(III) complex. The resulting complex, tentatively named fac-Tris(3-(3-chlorophenyl)-5-methoxypyridine)iridium(III) (Ir(clmppy)3), is expected to be a phosphorescent emitter suitable for use in the emissive layer of an OLED.

Anticipated Properties of the Hypothetical Ir(clmppy)3 Complex

The properties of the proposed complex can be extrapolated from known phenylpyridine-based iridium complexes.

PropertyAnticipated CharacteristicRationale
Emission Color Green to Yellow-GreenThe combination of an electron-donating methoxy group and an electron-withdrawing chloro group on the phenylpyridine ligand is expected to result in an emission wavelength in the green to yellow-green region of the visible spectrum.
Quantum Yield HighPhenylpyridine-based iridium complexes are known for their high phosphorescence quantum yields due to strong spin-orbit coupling induced by the heavy iridium atom.
Thermal Stability HighThe rigid structure of the phenylpyridine ligand and the strong Ir-C and Ir-N bonds typically result in complexes with high thermal stability, a crucial property for the vacuum deposition process used in OLED fabrication.[1][5]

Experimental Protocols

Part 1: Synthesis of fac-Tris(3-(3-chlorophenyl)-5-methoxypyridine)iridium(III) [Ir(clmppy)3]

This protocol is adapted from standard procedures for the synthesis of cyclometalated iridium(III) complexes.

Materials:

  • 3-(3-Chlorophenyl)-5-methoxypyridine

  • Iridium(III) chloride hydrate (IrCl3·xH2O)

  • 2-ethoxyethanol

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Argon gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Workflow for the Synthesis of Ir(clmppy)3:

G cluster_0 Step 1: Dimer Formation cluster_1 Step 2: Complex Formation cluster_2 Step 3: Purification A Mix 3-(3-Chlorophenyl)-5-methoxypyridine and IrCl3·xH2O in 2-ethoxyethanol B Reflux under Argon for 24 hours A->B C Cool to room temperature B->C D Filter and wash the precipitate (dimer) C->D E Suspend the dimer and excess ligand in dichloromethane D->E F Add Silver Trifluoromethanesulfonate (AgOTf) E->F G Stir at 40°C for 48 hours under Argon F->G H Filter off AgCl precipitate G->H I Concentrate the filtrate H->I J Purify by column chromatography (Silica gel, DCM/hexane gradient) I->J K Recrystallize from DCM/hexane J->K L Dry under vacuum to yield Ir(clmppy)3 K->L

Caption: Workflow for the synthesis of the hypothetical Ir(clmppy)3 complex.

Step-by-Step Procedure:

  • Synthesis of the Chloro-Bridged Dimer:

    • In a 100 mL Schlenk flask, combine 3-(3-Chlorophenyl)-5-methoxypyridine (2.5 equivalents) and iridium(III) chloride hydrate (1 equivalent) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Degas the mixture with argon for 30 minutes.

    • Heat the reaction mixture to reflux under an argon atmosphere for 24 hours.

    • Cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum. This yields the chloro-bridged iridium dimer.

  • Synthesis of the Monomeric Iridium Complex:

    • Suspend the chloro-bridged dimer (1 equivalent) and 3-(3-Chlorophenyl)-5-methoxypyridine (3 equivalents) in anhydrous dichloromethane.

    • Add silver trifluoromethanesulfonate (2.5 equivalents) to the suspension.

    • Stir the reaction mixture at 40°C for 48 hours under an argon atmosphere in the dark.

    • After cooling to room temperature, the mixture is filtered through Celite to remove the silver chloride precipitate.

    • The filtrate is concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane in hexane as the eluent.

    • The fractions containing the desired product are collected and the solvent is removed.

    • The solid is further purified by recrystallization from a dichloromethane/hexane mixture to yield the final product, fac-Tris(3-(3-chlorophenyl)-5-methoxypyridine)iridium(III) (Ir(clmppy)3).

    • The final product should be dried under high vacuum and stored in an inert atmosphere.

Part 2: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a simple multilayer OLED using the synthesized Ir(clmppy)3 as a phosphorescent dopant. The device is fabricated by thermal evaporation in a high-vacuum chamber.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Host material: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

  • Hole injection layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

  • Electron transport layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq3)

  • Electron injection layer (EIL): Lithium fluoride (LiF)

  • Cathode: Aluminum (Al)

  • Synthesized Ir(clmppy)3 complex

OLED Device Architecture and Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (High Vacuum) cluster_2 Cathode Deposition A Clean ITO substrate (sonication in solvents) B UV-Ozone treatment A->B C Deposit Hole Injection Layer (HIL): TAPC (40 nm) B->C D Deposit Emissive Layer (EML): CBP doped with Ir(clmppy)3 (6%, 30 nm) C->D E Deposit Electron Transport Layer (ETL): Alq3 (20 nm) D->E F Deposit Electron Injection Layer (EIL): LiF (1 nm) E->F G Deposit Cathode: Aluminum (Al, 100 nm) F->G

Caption: Workflow for the fabrication of a multilayer OLED device.

Step-by-Step Procedure:

  • Substrate Preparation:

    • ITO-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are dried with a stream of nitrogen gas.

    • Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic and Cathode Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 10^-6 Torr.

    • The organic layers and the cathode are deposited sequentially without breaking the vacuum.

    • Hole Injection Layer (HIL): 40 nm of TAPC is deposited.

    • Emissive Layer (EML): 30 nm of CBP is co-deposited with 6% (by weight) of Ir(clmppy)3.

    • Electron Transport Layer (ETL): 20 nm of Alq3 is deposited.

    • Electron Injection Layer (EIL): 1 nm of LiF is deposited.

    • Cathode: 100 nm of aluminum is deposited through a shadow mask to define the active area of the device.

  • Encapsulation:

    • After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Characterization and Expected Results

Complex Characterization:

TechniquePurposeExpected Outcome
NMR Spectroscopy (1H, 13C) Structural verification of Ir(clmppy)3Confirmation of the facial isomeric structure and purity.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of Ir(clmppy)3.
Photoluminescence Spectroscopy Determination of emission propertiesMeasurement of the emission maximum (λmax), photoluminescence quantum yield (PLQY), and phosphorescence lifetime.
Cyclic Voltammetry Estimation of HOMO/LUMO energy levelsDetermination of the oxidation and reduction potentials to assess charge injection barriers.
Thermogravimetric Analysis (TGA) Assessment of thermal stabilityHigh decomposition temperature (>300 °C), indicating suitability for vacuum deposition.[5]

OLED Device Characterization:

MeasurementPurposeExpected Performance Metrics
Current Density-Voltage-Luminance (J-V-L) Evaluation of electrical and optical characteristicsLow turn-on voltage, high luminance.
Electroluminescence (EL) Spectrum Determination of emission colorAn EL spectrum corresponding to the photoluminescence of the Ir(clmppy)3 dopant.
External Quantum Efficiency (EQE) Assessment of device efficiencyCalculation of EQE as a function of current density and luminance. High EQE values are desirable.

Conclusion

While the direct application of 3-(3-Chlorophenyl)-5-methoxypyridine in material science is not yet established in the literature, its structural analogy to well-known high-performance materials provides a strong rationale for its investigation. The proposed application as a ligand for a phosphorescent iridium emitter in OLEDs is a promising avenue for research. The detailed protocols provided in this guide offer a robust starting point for the synthesis, fabrication, and characterization of novel organic electronic materials based on this compound. Successful implementation of these protocols could lead to the development of new, efficient emissive materials for next-generation displays and lighting.

References

  • Pipzine Chemicals. (2026, January 23). 3-Chloro-5-(hydroxymethyl)-2-methoxypyridine.
  • Google Patents. (n.d.). WO2011134458A1 - Organic semiconducting material and electronic component.
  • Alfa Chemistry. (n.d.). Phenylpyridines For Semiconductors.
  • PubChem. (n.d.). 5-(3-chlorophenyl)-3-methoxypicolinonitrile (C13H9ClN2O).
  • MDPI. (n.d.). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers.
  • BLD Pharm. (n.d.). 3-(3-Fluorophenyl)-5-methoxypyridine.
  • Pipzine Chemicals. (n.d.). 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine.
  • Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38, 5018.
  • ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.
  • ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • MDPI. (n.d.). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
  • ResearchGate. (n.d.).
  • MDPI. (2021). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Polymers, 13(10), 1668.
  • Royal Society of Chemistry. (n.d.). Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3 -c]quinolin-3a-yl)methanamine.
  • MDPI. (n.d.). Derivatives of phenyl pyrimidine and of the different donor moieties as emitters for OLEDs.
  • ResearchGate. (n.d.). Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.
  • PubMed. (2017). The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode.
  • RSC Publishing. (n.d.). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3-(3-Chlorophenyl)-5-methoxypyridine by column chromatography

Technical Support Center: Purification of 3-(3-Chlorophenyl)-5-methoxypyridine Case ID: PYR-335-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Flash Chromatography Optimization for Biaryl Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(3-Chlorophenyl)-5-methoxypyridine

Case ID: PYR-335-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Flash Chromatography Optimization for Biaryl Pyridines[1]

Overview: The Chemical Context

You are purifying 3-(3-chlorophenyl)-5-methoxypyridine . This molecule presents a classic "push-pull" purification challenge:

  • The Basic Nitrogen: The pyridine ring, enriched by the electron-donating 5-methoxy group, acts as a Lewis base. It will hydrogen-bond aggressively with the acidic silanol groups (

    
    ) of standard silica gel, causing peak tailing (streaking) and poor resolution.
    
  • The Lipophilic Biaryl: The 3-chlorophenyl moiety adds significant lipophilicity and planarity, often leading to solubility issues in non-polar mobile phases (e.g., pure Hexanes).

This guide provides a self-validating workflow to overcome these competing properties.

Phase 1: Method Development (Triage)

Q: Which solvent system should I choose?

A: Do not default to DCM/MeOH immediately. While pyridines are polar, the chlorophenyl and methoxy groups make this molecule sufficiently lipophilic for Hexanes/Ethyl Acetate (Hex/EtOAc) .

  • Recommendation: Start with Hex/EtOAc.[2][3] It offers better selectivity for separating the protodeboronation impurity (3-chloro-5-methoxypyridine) from the product than DCM/MeOH.[1]

  • Switch Criteria: Only switch to DCM/MeOH if the compound does not elute (Rf < 0.1) in 50% EtOAc/Hexanes.[3]

Q: My TLC spots are streaking/comet-shaped. How do I fix this?

A: This is "Silanol Drag." The pyridine nitrogen is dragging along the acidic silica surface.

  • The Fix: You must deactivate the silica. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Mechanism: TEA is more basic than your pyridine. It saturates the acidic silanol sites, effectively "capping" them, allowing your product to interact only with the solvent system.

Data: Solvent System Efficacy Table

SystemAdditiveSuitabilityNotes
Hex/EtOAc NoneLowLikely streaking; poor resolution of impurities.[1][4]
Hex/EtOAc 1% TEA High Recommended. Sharp bands; high resolution.[1]
DCM/MeOHNoneMediumGood solubility, but often poor separation of non-polar impurities.[1]
DCM/MeOH1% NH3HighUse only if product is very polar or insoluble in Hex/EtOAc.[1]

Phase 2: Execution & Loading

Q: The sample is crashing out on the top of the column. What went wrong?

A: You likely used "wet loading" with a solvent that was too strong (like DCM) or the compound crystallized upon contact with the non-polar mobile phase. Biaryl systems are prone to crystallization.

  • The Protocol: Use Dry Loading .

    • Dissolve crude mixture in a minimal amount of DCM or Acetone.

    • Add silica gel (ratio 1:2 crude to silica by weight).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of the packed column.

Q: How do I remove the Palladium (Pd) catalyst? The product looks grey.

A: Silica columns are poor Pd scavengers. The "grey" color indicates colloidal Pd.

  • Pre-Column Treatment: Treat the crude reaction mixture with a thiol-based scavenger resin or activated charcoal before concentration.

  • In-Column Solution: If already at the column stage, use a Celite guard layer (2-3 cm) on top of your silica bed. This physically traps colloidal Pd particles.

Phase 3: Troubleshooting Workflow

Visual Logic: Optimization Decision Tree

The following diagram illustrates the logical flow for optimizing your purification, specifically addressing the basicity of the pyridine nitrogen.

PurificationLogic Start Start: Crude Mixture TLC_Check Run TLC (Hex/EtOAc 3:1) Start->TLC_Check Decision_Streak Is the spot streaking? TLC_Check->Decision_Streak Add_TEA Add 1% Triethylamine (TEA) to Mobile Phase Decision_Streak->Add_TEA Yes (Tailing) Select_Mode Select Loading Mode Decision_Streak->Select_Mode No (Round Spot) Retest_TLC Retest TLC Add_TEA->Retest_TLC Retest_TLC->Select_Mode Wet_Load Wet Load (Risk of crystallization) Select_Mode->Wet_Load High Solubility Dry_Load Dry Load (Silica/Celite) (Recommended for Biaryls) Select_Mode->Dry_Load Low Solubility/Crystalline Run_Column Run Flash Column (Still Method) Wet_Load->Run_Column Dry_Load->Run_Column Post_Run Post-Run Analysis Run_Column->Post_Run TEA_Salts TEA Salts Present? (H-NMR: q 3.0 ppm, t 1.2 ppm) Post_Run->TEA_Salts Wash_Step DCM Dissolution -> Sat. NaHCO3 Wash TEA_Salts->Wash_Step Yes Final Pure Product TEA_Salts->Final No Wash_Step->Final

Caption: Decision tree for optimizing pyridine purification, focusing on silanol suppression and solubility management.

Phase 4: Post-Run Analysis (FAQ)

Q: I see extra peaks in the NMR (quartet at 3.0 ppm, triplet at 1.2 ppm). Is my product impure?

A: Those are Triethylammonium salts .[5] If you used TEA in the mobile phase and your fractions were acidic (or the silica was very active), TEA salts can co-elute or form during evaporation.

  • The Fix: Dissolve the combined fractions in DCM and wash once with saturated aqueous Sodium Bicarbonate (

    
    ). Dry over 
    
    
    
    and re-concentrate. This converts the salt back to free TEA, which is volatile and will be removed under vacuum.
Q: How do I validate the purity?

A:

  • H-NMR: Check for the diagnostic methoxy singlet (~3.9 ppm) and the specific aromatic coupling pattern of the 3,5-substituted pyridine (two doublets or broad singlets depending on resolution).

  • LC-MS: Confirm the mass (M+H). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2][3] "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925.[2][3]

  • Reich, H. J. (2017). "Flash Chromatography Optimization." University of Wisconsin-Madison Chemistry Guidelines.

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Optimization

Technical Support Center: Purification of 3-(3-Chlorophenyl)-5-methoxypyridine

Welcome to the technical support center for the purification of 3-(3-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during and after synthesis. The following question-and-answer section offers troubleshooting strategies and detailed protocols grounded in established chemical principles.

Section 1: Initial Assessment and Common Impurities

FAQ: What are the primary impurities I should expect when synthesizing 3-(3-Chlorophenyl)-5-methoxypyridine via a Suzuki-Miyaura coupling?

Answer: When synthesizing 3-(3-Chlorophenyl)-5-methoxypyridine through a Suzuki-Miyaura coupling—a common and efficient method for forming carbon-carbon bonds—impurities typically arise from unreacted starting materials, catalyst residues, and side reactions.[1][2] Understanding the likely contaminants is the first step in designing an effective purification strategy.

Causality & Expert Insights: The Suzuki-Miyaura reaction couples an organoboron compound (e.g., 3-chlorophenylboronic acid) with a halide (e.g., 3-bromo-5-methoxypyridine) using a palladium catalyst and a base.[2][3] The common impurities are predictable consequences of the reaction mechanism and conditions.

Common Impurities Profile:

Impurity TypeSpecific Example(s)OriginRationale for Formation
Starting Materials 3-bromo-5-methoxypyridine, 3-chlorophenylboronic acidIncomplete ReactionThe reaction may not proceed to 100% completion.
Homocoupling Products 3,3'-dichloro-1,1'-biphenyl, 5,5'-dimethoxy-3,3'-bipyridineSide ReactionThe boronic acid or the pyridine halide can couple with themselves, a reaction often promoted by the presence of oxygen.[4]
Protodeboronation Product ChlorobenzeneSide ReactionThe boronic acid can react with trace water or acidic protons in the solvent, replacing the boronic acid group with a hydrogen atom.
Catalyst Residues Palladium (Pd) species (elemental or complexed)CatalystThe palladium catalyst, essential for the reaction, can remain in the crude product, often causing a grey, black, or dark coloration.[5]
Inorganic Salts Carbonates (e.g., K₂CO₃, Na₂CO₃), Phosphates, BoratesReagents & ByproductsThe base used in the reaction and boron-containing byproducts are often present.[1]

Initial Analytical Verification: A preliminary ¹H NMR and LC-MS of your crude product are highly recommended to identify which of these impurities are present and in what relative quantities. This data will guide your choice of the most efficient purification workflow.

Section 2: Core Purification Strategies & Troubleshooting

This section provides a logical workflow for purifying your crude product, starting from the initial workup to more refined techniques.

Purification_Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup / Extraction CRUDE->WORKUP Remove inorganic salts, water-soluble impurities ACID_BASE Acid-Base Extraction WORKUP->ACID_BASE Isolate basic product from neutral/acidic impurities RECRYST Recrystallization ACID_BASE->RECRYST High purity crude CHROM Column Chromatography ACID_BASE->CHROM Complex mixture or oily product PD_SCAV Palladium Scavenging RECRYST->PD_SCAV Residual color FINAL Pure Product (>99%) RECRYST->FINAL Colorless solid CHROM->PD_SCAV Residual color CHROM->FINAL Colorless fractions PD_SCAV->FINAL

Caption: General purification workflow for 3-(3-Chlorophenyl)-5-methoxypyridine.

FAQ: My crude product is a solid contaminated with inorganic salts. What is the most effective initial workup?

Answer: An aqueous workup (liquid-liquid extraction) is the standard and most effective first step to remove inorganic salts (like the base used in the reaction) and highly polar, water-soluble byproducts.

Causality & Expert Insights: The principle behind this technique is the differential solubility of the components.[6] Your organic product, 3-(3-Chlorophenyl)-5-methoxypyridine, is soluble in common organic solvents (e.g., ethyl acetate, dichloromethane) but largely insoluble in water. Conversely, inorganic salts are highly soluble in water and insoluble in organic solvents. This difference allows for a clean separation.

Step-by-Step Protocol: Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume that is sufficient to fully dissolve the organic components, typically 10-20 mL per gram of crude material.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate fully. The aqueous layer (containing the dissolved salts) can be drained and discarded. The organic layer contains your product.

  • Brine Wash (Self-Validation Step): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This step helps to remove most of the residual water dissolved in the organic solvent and breaks up emulsions.[6]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the crude, salt-free product.

FAQ: How can I use acid-base extraction to my advantage for purifying this pyridine derivative?

Answer: The basic nitrogen atom on the pyridine ring provides a powerful chemical "handle" for purification via acid-base extraction. This technique is excellent for separating your basic product from non-basic (neutral or acidic) impurities like homocoupled byproducts or unreacted boronic acid.[7][8]

Causality & Expert Insights: By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen is protonated, forming a pyridinium salt.[9] This salt is ionic and therefore becomes soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[10] You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.

AcidBase_Extraction cluster_0 Step 1: Acid Wash cluster_1 Step 2: Separation cluster_2 Step 3: Recovery Mix Crude Organic Solution (Product + Neutral Impurities) Acid Add 1M HCl (aq) Mix->Acid OrganicLayer Organic Layer (Neutral Impurities) Acid->OrganicLayer Discard AqueousLayer Aqueous Layer (Protonated Product) Acid->AqueousLayer Collect Base Add 2M NaOH (aq) to Aqueous Layer AqueousLayer->Base Extract Extract with EtOAc Base->Extract Pure Pure Product in Organic Layer Extract->Pure

Sources

Troubleshooting

Optimizing catalyst loading for 3-(3-Chlorophenyl)-5-methoxypyridine synthesis

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst loading in this critical cross-coupling reaction. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success, enabling you to troubleshoot effectively and develop robust, scalable synthetic routes.

The synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms a carbon-carbon bond between an aryl halide (3-chloro-5-methoxypyridine) and an organoboron reagent ((3-chlorophenyl)boronic acid or a corresponding boronate ester). While highly versatile, the reaction's efficiency is critically dependent on the precise amount of palladium catalyst used. Incorrect catalyst loading can lead to a cascade of issues, from low yields to complex purification challenges. This guide provides the expertise to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the palladium catalyst in this synthesis?

The palladium catalyst is the engine of the Suzuki-Miyaura reaction. Its role is to facilitate the formation of the new carbon-carbon bond between the two starting materials through a series of steps known as the catalytic cycle.[1][2] The cycle begins with an active Pd(0) species.[2] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts itself into the carbon-chlorine bond of 3-chloro-5-methoxypyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product, 3-(3-Chlorophenyl)-5-methoxypyridine, and regenerating the active Pd(0) catalyst, which can then begin a new cycle.[1]

Q2: Why is optimizing catalyst loading so critical for cost and purity?

Optimizing catalyst loading is a balancing act with significant implications for both process economics and product quality:

  • Cost: Palladium is a precious metal, and its catalysts are often expensive. Reducing the catalyst loading, even by a fraction of a mole percent, can lead to substantial cost savings, particularly on an industrial scale.[4]

  • Purity: Excessively high catalyst loadings do not always improve the reaction; in fact, they can promote side reactions, such as the homocoupling of the boronic acid, which complicates purification.[5][6][7]

  • Downstream Processing: Minimizing the amount of palladium used simplifies the removal of residual heavy metals from the final product, which is a strict requirement in pharmaceutical manufacturing.[5]

Q3: What is a typical catalyst loading range for coupling an aryl chloride, and why is it higher than for bromides or iodides?

For Suzuki-Miyaura reactions involving aryl chlorides, a common starting point for catalyst loading is in the range of 1-5 mol %.[5] This is generally higher than for the more reactive aryl bromides or iodides. The reason lies in the strength of the carbon-halogen bond. The C-Cl bond is stronger and less readily broken than C-Br or C-I bonds, making the initial oxidative addition step more difficult and slower.[1] To achieve a reasonable reaction rate, a higher concentration of the active catalyst is often necessary. The development of advanced, bulky, and electron-rich phosphine ligands has been crucial in enabling these challenging couplings at lower catalyst loadings.[1][8][9]

Q4: How does the ligand-to-palladium ratio affect the reaction?

The ligand-to-palladium (L:Pd) ratio is a critical parameter. Phosphine ligands are essential for stabilizing the palladium center, promoting the desired reaction steps, and preventing catalyst decomposition into inactive palladium black.[10]

  • Too Low L:Pd Ratio: An insufficient amount of ligand can lead to catalyst decomposition and a stalled reaction.

  • Too High L:Pd Ratio: An excessive amount of ligand can sometimes inhibit the reaction. Certain steps in the catalytic cycle may require a ligand to dissociate from the palladium center, and a high concentration of free ligand in the solution can hinder this process.[4] A typical starting point for monodentate phosphine ligands is a L:Pd ratio of 2:1 to 4:1. This ratio should be optimized as part of the reaction development.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: My reaction yield is consistently low or there is no reaction.

  • Potential Cause 1: Inactive Catalyst

    • Solutions:

      • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄, ensuring it is handled under strictly inert conditions.

      • Ensure Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction. Use degassed solvents.

      • Check Reagent Quality: Impurities in starting materials or solvents can act as catalyst poisons. Ensure all reagents are of appropriate purity.

      • Increase Catalyst Loading: As a straightforward test, incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%) to see if the conversion improves. This is a diagnostic tool, not a final solution.

  • Potential Cause 2: Unsuitable Ligand

    • Explanation: Aryl chlorides are challenging substrates. Standard ligands like triphenylphosphine (PPh₃) may not be effective enough. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to be bulky and electron-rich, which facilitates the difficult oxidative addition step with aryl chlorides.[1][8]

    • Solutions:

      • Screen Modern Ligands: Test a panel of specialized ligands designed for aryl chloride coupling. See the data table below for suggestions.

      • Optimize L:Pd Ratio: The optimal ligand-to-palladium ratio can vary. Screen ratios from 1:1 to 4:1 to find the sweet spot for your chosen system.

Problem: I am observing significant amounts of homocoupled byproducts.

  • Potential Cause: Catalyst Loading is Too High

    • Explanation: While a certain catalyst concentration is needed to drive the main reaction, an excessively high concentration can accelerate side reactions.[5][7] One of the most common side reactions is the homocoupling of the boronic acid to form a biphenyl impurity, which can be difficult to separate from the product.

    • Solutions:

      • Systematically Reduce Catalyst Loading: Once you have achieved good conversion, begin to systematically decrease the catalyst loading (e.g., from 2 mol% down to 1 mol%, 0.5 mol%, etc.) while monitoring the reaction profile. The goal is to find the lowest possible loading that maintains a good reaction rate and high yield.

      • Control Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling side reaction.

Problem: The reaction starts but stalls before reaching full conversion.

  • Potential Cause: Catalyst Deactivation

    • Explanation: The catalyst may be degrading over the course of the reaction. This can be due to thermal instability at higher temperatures or reaction with impurities introduced with the reagents. The formation of palladium black is a visual indicator of catalyst decomposition.[10]

    • Solutions:

      • Use a More Robust Catalyst System: Modern ligands often form more stable palladium complexes that have a longer lifetime in solution. Switching to a more advanced ligand may solve the problem.

      • Lower the Reaction Temperature: If possible, reducing the reaction temperature can slow down catalyst decomposition pathways. This may require a longer reaction time or a more active catalyst system.

      • Second Catalyst Charge: While not ideal for process efficiency, adding a second, small portion of the catalyst midway through the reaction can help push a stalled reaction to completion.

Visualizing the Process

To effectively troubleshoot, it is crucial to understand the underlying mechanisms and workflows.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ (Aryl Halide Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar' L₂ (Di-aryl Complex) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product_out Ar-Ar' (Product) RedElim->Product_out ArX_in Ar-X (3-Chloro-5-methoxypyridine) ArX_in->OxAdd ArB_in Ar'-B(OH)₂ ((3-Chlorophenyl)boronic acid) + Base ArB_in->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions correct? check_catalyst->check_conditions Yes sol_inert Ensure strict inert atmosphere Use degassed solvents check_catalyst->sol_inert No check_ligand Is the ligand suitable for aryl chlorides? check_conditions->check_ligand Yes sol_temp_base Verify temperature and base activity. Check reagent solubility. check_conditions->sol_temp_base No sol_advanced_ligand Screen modern, bulky electron-rich ligands (e.g., Buchwald type) check_ligand->sol_advanced_ligand No success Yield Improved check_ligand->success Yes sol_precatalyst Use a reliable Pd(0) source or ensure efficient in situ reduction sol_inert->sol_precatalyst sol_advanced_ligand->success

Caption: A decision tree for troubleshooting low-yield reactions.

Data & Protocols

Table 1: Recommended Catalysts and Ligands for Aryl Chloride Coupling
Catalyst PrecursorLigand NameLigand TypeTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂SPhos Dialkylbiaryl Phosphine0.1 - 2High activity for aryl chlorides, thermally stable.
Pd₂(dba)₃ or Pd(OAc)₂XPhos Dialkylbiaryl Phosphine0.1 - 2Excellent for sterically hindered substrates.
Pd₂(dba)₃ or Pd(OAc)₂RuPhos Dialkylbiaryl Phosphine0.1 - 2Effective for a broad range of substrates.
Pd(PPh₃)₄(none) Tetrakis(triphenylphosphine)2 - 5Classic Pd(0) source, less effective for chlorides.
Experimental Protocol: Catalyst Loading Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst loading. High-throughput screening equipment can greatly accelerate this process.[11][12]

Objective: To determine the minimum catalyst loading required to achieve >95% conversion within a set timeframe (e.g., 4 hours) while minimizing byproduct formation.

Materials:

  • 3-chloro-5-methoxypyridine (1.0 eq)

  • (3-chlorophenyl)boronic acid (1.2 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos, with L:Pd ratio of 2:1)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Analytical method for monitoring (e.g., HPLC, GC-MS)

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, prepare a stock solution of 3-chloro-5-methoxypyridine in the chosen solvent. Prepare a separate stock solution of the palladium precatalyst and the ligand.

  • Reagent Dispensing: To each of a series of 8 reaction vials, add the required amount of (3-chlorophenyl)boronic acid and the base (as solids).

  • Substrate Addition: Add an equal volume of the 3-chloro-5-methoxypyridine stock solution to each vial.

  • Catalyst Addition: Add varying amounts of the catalyst/ligand stock solution to the vials to achieve a range of final catalyst loadings. For example:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.5 mol%

    • Vial 3: 1.0 mol%

    • Vial 4: 0.5 mol%

    • Vial 5: 0.2 mol%

    • Vial 6: 0.1 mol%

    • Vial 7: 0.05 mol%

    • Vial 8: No catalyst (negative control)

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., at 80-100 °C) with vigorous stirring.

  • Monitoring: At set time points (e.g., 1h, 2h, 4h), carefully take a small aliquot from each reaction. Quench the aliquot and prepare it for analysis by your chosen method (HPLC or GC-MS).

  • Analysis: Quantify the conversion of the starting material and the formation of the desired product and any major byproducts (like homocoupled boronic acid).

This structured approach provides a clear, data-driven path to optimizing your reaction, saving time, resources, and leading to a more robust and efficient synthesis.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dunn, P. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Drug Discovery Alliances. (n.d.). Catalytic Screening. Retrieved from [Link]

  • Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Retrieved from [Link]

  • Journal of American Science. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H). Retrieved from [Link]

  • Unchained Labs. (n.d.). Catalyst Screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. Retrieved from [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-(3-Chlorophenyl)-5-methoxypyridine

Welcome to the technical support center for the purification of 3-(3-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the recrystallization of this compound. As a substituted pyridine, its purification can present unique challenges. This document will equip you with the foundational principles, a systematic approach to protocol development, and solutions to common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 3-(3-Chlorophenyl)-5-methoxypyridine?

A1: Currently, there is no single "ideal" solvent documented in publicly available literature for this specific molecule. The optimal solvent or solvent system must be determined experimentally. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure (a moderately polar aromatic compound with a chloro and a methoxy group), a systematic screening of solvents with varying polarities is recommended.

Q2: What are the key physical properties of 3-(3-Chlorophenyl)-5-methoxypyridine to consider during recrystallization?

A2: While a definitive melting point is not widely published, it is a critical parameter to determine for your synthesized material, both before and after recrystallization, to assess purity. The presence of a halogen (chlorine) and a methoxy group on the pyridine ring will influence its solubility. Generally, pyridine and its derivatives can exhibit poor crystallization behavior compared to their non-heteroaromatic counterparts.

Q3: When should I use a single-solvent versus a two-solvent system for recrystallization?

A3: A single-solvent system is preferable for its simplicity if you can find a solvent that meets the criteria of high solubility when hot and low solubility when cold.[1] A two-solvent system is employed when no single solvent provides the desired solubility profile. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added to induce crystallization.[1] For 3-(3-Chlorophenyl)-5-methoxypyridine, a two-solvent system like ethanol/water or toluene/heptane might be effective.

Q4: My compound is colored. How can I decolorize the solution before recrystallization?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Use charcoal sparingly (1-2% by weight of your compound), as excessive use can lead to the loss of your desired product through adsorption.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The foundational step in developing a recrystallization procedure is the selection of an appropriate solvent. This protocol outlines a systematic approach to screen a range of solvents.

Materials:

  • Crude 3-(3-Chlorophenyl)-5-methoxypyridine (approx. 100 mg)

  • Test tubes (10)

  • Hot plate/water bath

  • A selection of solvents with varying polarities (see Table 1)

  • Glass stirring rods

Procedure:

  • Place approximately 10 mg of the crude compound into each of the 10 test tubes.

  • Add 0.5 mL of a different solvent to each test tube at room temperature.

  • Agitate the mixtures and observe the solubility of the compound in each solvent. Note whether it is insoluble, sparingly soluble, or fully soluble.

  • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a water bath.

  • Observe the solubility at the boiling point of each solvent.

  • Allow the test tubes that showed complete dissolution at high temperatures to cool to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures, with good crystal formation upon cooling.

Data Interpretation:

Observation Interpretation Next Step
Soluble at room temperatureSolvent is too good.Not a suitable single solvent. May be used as the "good" solvent in a two-solvent system.
Insoluble at boiling temperatureSolvent is too poor.Not a suitable solvent.
Sparingly soluble at room temp, soluble at boiling temp, forms crystals on coolingIdeal single solvent. Proceed with a larger scale recrystallization using this solvent.
Soluble at boiling temp, but no crystals form on coolingSolution may be too dilute, or the compound may have oiled out.Try scratching the inside of the test tube or adding a seed crystal. If still no crystals, this solvent may not be suitable.
Protocol 2: Single-Solvent Recrystallization

This protocol should be followed once an ideal single solvent has been identified from the screening process.

Materials:

  • Crude 3-(3-Chlorophenyl)-5-methoxypyridine

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals and determine their melting point to assess purity.

Troubleshooting Guide

Problem Potential Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The rate of cooling was too fast.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Ensure slow cooling by insulating the flask.
Oiling out (formation of a liquid instead of crystals). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Reheat the solution and add more solvent.- Try a lower boiling point solvent or a different solvent system.
Low recovery of purified compound. - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is hot.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are colored. - Incomplete removal of colored impurities.- Repeat the recrystallization with the addition of activated charcoal.

Visualizing the Workflow

Recrystallization Decision Workflow

Recrystallization_Workflow start Crude 3-(3-Chlorophenyl)-5-methoxypyridine solvent_screening Protocol 1: Solvent Screening start->solvent_screening single_solvent Ideal Single Solvent Found? solvent_screening->single_solvent two_solvent Protocol for Two-Solvent System single_solvent->two_solvent No single_recrystallization Protocol 2: Single-Solvent Recrystallization single_solvent->single_recrystallization Yes end_product Pure Crystals two_solvent->end_product troubleshoot Troubleshooting Guide two_solvent->troubleshoot single_recrystallization->end_product single_recrystallization->troubleshoot

Caption: Decision workflow for selecting and performing the appropriate recrystallization method.

Suggested Solvents for Screening

Based on the chemical structure of 3-(3-Chlorophenyl)-5-methoxypyridine, the following solvents are recommended for the initial screening process.

Solvent Polarity Boiling Point (°C) Rationale
WaterHigh100Unlikely to be a good single solvent but useful as an anti-solvent in a two-solvent system.
EthanolHigh78Good starting point for moderately polar compounds.[1]
IsopropanolMedium-High82Similar to ethanol, offers a slightly different polarity.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
TolueneLow111Good for aromatic compounds, may have favorable pi-stacking interactions.
HeptaneLow98A non-polar solvent, likely to be a poor solvent and thus a good anti-solvent.

References

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT OpenCourseWare. Recrystallization. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • Nichols, L. Recrystallization. Chemistry LibreTexts. [Link]

  • Google Patents. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents.
  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(3-Chlorophenyl)-5-methoxypyridine and its Bromo Analog as Potential GPR142 Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the nuanced interplay of structural modifications on biological activity is a cornerstone of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the nuanced interplay of structural modifications on biological activity is a cornerstone of medicinal chemistry. The substitution of one halogen for another on a pharmacologically active scaffold can profoundly alter a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed comparative analysis of 3-(3-Chlorophenyl)-5-methoxypyridine and its bromo analog, 3-(3-Bromophenyl)-5-methoxypyridine. While direct comparative biological data for these specific molecules is not extensively published, this document will leverage established principles of medicinal chemistry, structure-activity relationships (SAR) of halogenated compounds, and data on analogous structures to provide a robust predictive comparison. The likely biological target for these compounds is the G-protein coupled receptor 142 (GPR142), a key regulator of glucose-dependent insulin secretion, making these molecules potential candidates for the treatment of type 2 diabetes.[1][2][3][4]

The Target: GPR142 and its Role in Metabolic Regulation

GPR142 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[3] Its activation by endogenous ligands, such as L-tryptophan, or synthetic agonists leads to the potentiation of glucose-dependent insulin secretion.[1][2] This glucose dependency is a highly desirable feature for an antidiabetic agent as it minimizes the risk of hypoglycemia, a common side effect of many current insulin secretagogues.[3]

Signaling Pathway of GPR142

Upon agonist binding, GPR142 primarily couples to the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The culmination of this pathway is the enhanced secretion of insulin from pancreatic β-cells in the presence of elevated glucose levels.[1][2][5][6] Some studies also suggest a potential coupling to the Gi subunit, which can modulate cyclic adenosine monophosphate (cAMP) levels.[1][2]

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 3-Aryl-5-methoxypyridine (Chloro/Bromo Analog) GPR142 GPR142 Agonist->GPR142 Binds to Gq Gq GPR142->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion Synthesis_Workflow A 3-Bromo-5-methoxypyridine D Suzuki-Miyaura Cross-Coupling A->D B 3-Chlorophenylboronic acid or 3-Bromophenylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D E 3-(3-Chlorophenyl)-5-methoxypyridine or 3-(3-Bromophenyl)-5-methoxypyridine D->E

Caption: General workflow for the synthesis of the target compounds.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 3-bromo-5-methoxypyridine (1 equivalent). [7]2. Add the corresponding boronic acid (3-chlorophenylboronic acid or 3-bromophenylboronic acid) (1.2 equivalents).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a base, for example, aqueous sodium carbonate (2 M, 2 equivalents).

  • Add a suitable solvent, such as toluene or a mixture of toluene and ethanol.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired compound.

In Vitro Biological Assays

1. GPR142 Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the chloro and bromo analogs for the GPR142 receptor.

  • Methodology: A competitive radioligand binding assay using a stable cell line (e.g., HEK293) overexpressing human GPR142 and a known radiolabeled GPR142 ligand.

  • Procedure:

    • Prepare cell membranes from the GPR142-expressing cell line.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (chloro and bromo analogs).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki values.

2. GPR142 Functional Assay (Calcium Flux):

  • Objective: To measure the agonist activity (EC50 and Emax) of the compounds by assessing their ability to induce Gq-mediated calcium mobilization.

  • Methodology: A cell-based fluorescence assay using a calcium-sensitive dye (e.g., Fluo-4 AM) in a GPR142-expressing cell line.

  • Procedure:

    • Plate GPR142-expressing cells in a microplate.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Add varying concentrations of the chloro and bromo analogs to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Plot the dose-response curves to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

3. Glucose-Dependent Insulin Secretion (GSIS) Assay:

  • Objective: To evaluate the ability of the compounds to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Methodology: Ex vivo assay using isolated pancreatic islets from mice or a pancreatic β-cell line (e.g., MIN6). [1][2][5]* Procedure:

    • Isolate pancreatic islets or culture pancreatic β-cells.

    • Pre-incubate the islets/cells in a low glucose buffer.

    • Incubate the islets/cells with the test compounds (chloro and bromo analogs) in the presence of both low and high glucose concentrations.

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

    • Compare the insulin secretion levels stimulated by the compounds at low and high glucose to assess glucose dependency.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Should the in vitro data show promising activity, in vivo studies in a relevant animal model (e.g., mice) would be the next logical step.

  • Pharmacokinetic (PK) Study: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds after oral or intravenous administration.

  • Oral Glucose Tolerance Test (OGTT): To assess the in vivo efficacy of the compounds in improving glucose tolerance.

Conclusion

While awaiting direct experimental evidence, a comparative analysis based on established medicinal chemistry principles suggests that 3-(3-Bromophenyl)-5-methoxypyridine may exhibit enhanced potency as a GPR142 agonist compared to its chloro analog . This hypothesis is primarily based on the superior halogen bonding capability and higher polarizability of bromine. However, steric constraints within the GPR142 binding pocket could potentially favor the smaller chlorine atom.

The provided experimental protocols offer a clear and validated roadmap for the empirical determination of the biological activity of these two compounds. The synthesis via Suzuki-Miyaura coupling is a robust and well-established method. Subsequent in vitro assays will elucidate their binding affinity, functional agonism, and their effect on glucose-dependent insulin secretion. These studies are critical to validating the theoretical comparison and to determine if either of these compounds warrants further investigation as a potential therapeutic agent for type 2 diabetes.

References

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. Available from: [Link]

  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. PMC - PubMed Central. Available from: [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI. Available from: [Link]

  • 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. Available from: [Link]

  • [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. PubMed. Available from: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. Available from: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. Available from: [Link]

  • GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS One. Available from: [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. NIH. Available from: [Link]

  • GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS One. Available from: [Link]

  • GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PubMed. Available from: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available from: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available from: [Link]

  • Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. NIH. Available from: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. PMC - PubMed Central. Available from: [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. PMC - NIH. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. PubMed. Available from: [Link]

  • Proposed model of GPR142 mediated signaling pathways in β... ResearchGate. Available from: [Link]

  • Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. ResearchGate. Available from: [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available from: [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available from: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. PMC - NIH. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a Mu Opioid Receptor Agonist/Delta Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. ResearchGate. Available from: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Vrije Universiteit Amsterdam. Available from: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes. ResearchGate. Available from: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Available from: [Link]

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  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

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Comparative

A Comparative Guide to the Synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Chlorophenyl)-5-methoxypyridine is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a variety of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)-5-methoxypyridine is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the most common and effective synthetic routes to this key intermediate, offering detailed experimental protocols, comparative data, and expert insights to aid in methodological selection.

Two primary palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Negishi coupling, represent the most prevalent strategies for the construction of the biaryl C-C bond in 3-(3-Chlorophenyl)-5-methoxypyridine. Additionally, the potential application of Grignard reagents will be explored as a classical alternative. This guide will dissect each approach, evaluating them on the basis of yield, reaction conditions, substrate availability, and overall efficiency.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. For the synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine, this involves the reaction of 3-bromo-5-methoxypyridine with 3-chlorophenylboronic acid.

Causality Behind Experimental Choices

The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is crucial as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base, typically an inorganic carbonate like potassium carbonate, is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to solubilize both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine via Suzuki-Miyaura Coupling

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This precursor can be synthesized from 3,5-dibromopyridine. A common method involves a nucleophilic aromatic substitution reaction with sodium methoxide.[1]

  • Materials: 3,5-Dibromopyridine, Sodium methoxide, N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3,5-dibromopyridine in DMF, add sodium methoxide.

    • Heat the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 1 hour).[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by chromatography on silica gel.

Step 2: Suzuki-Miyaura Coupling

  • Materials: 3-Bromo-5-methoxypyridine, 3-Chlorophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a reaction vessel, combine 3-bromo-5-methoxypyridine (1 equivalent), 3-chlorophenylboronic acid (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents).

    • Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol%).

    • De-gas the vessel and backfill with an inert gas (e.g., Nitrogen or Argon).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

    • Heat the reaction mixture to a temperature between 85-95 °C and stir for several hours (e.g., 15 hours or until completion as monitored by TLC).[2]

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(3-Chlorophenyl)-5-methoxypyridine.

Caption: Workflow for the Suzuki-Miyaura synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine.

Route 2: Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide.[3] This route would involve the preparation of a pyridylzinc reagent from 3-bromo-5-methoxypyridine, followed by coupling with a 3-chlorophenyl halide.

Causality Behind Experimental Choices

The key to a successful Negishi coupling is the formation of the organozinc reagent. This is typically achieved by reacting the corresponding organolithium or Grignard reagent with a zinc halide.[4] The choice of palladium or nickel catalyst and the appropriate ligand is critical for achieving high yields and selectivity. The reaction is typically carried out under anhydrous and inert conditions to prevent the decomposition of the organometallic reagents.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine via Negishi Coupling

Step 1: Preparation of 3-Pyridylzinc Reagent

  • Materials: 3-Bromo-5-methoxypyridine, n-Butyllithium (n-BuLi) or Magnesium (Mg), Zinc chloride (ZnCl₂), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere, dissolve 3-bromo-5-methoxypyridine in anhydrous THF and cool to a low temperature (e.g., -78 °C).

    • Slowly add n-butyllithium to perform a lithium-halogen exchange, or react with magnesium to form the Grignard reagent.

    • To the resulting organolithium or Grignard reagent, add a solution of anhydrous zinc chloride in THF.

    • Allow the mixture to warm to room temperature to form the 3-pyridylzinc reagent.

Step 2: Negishi Coupling

  • Materials: 3-Pyridylzinc reagent, 1-Bromo-3-chlorobenzene, Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂), Anhydrous THF.

  • Procedure:

    • To the freshly prepared 3-pyridylzinc reagent solution, add 1-bromo-3-chlorobenzene.

    • Add the palladium catalyst under an inert atmosphere.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Caption: Workflow for the Negishi coupling synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine.

Route 3: Grignard Reaction

A more classical approach involves the use of a Grignard reagent. This could theoretically proceed in two ways: reacting a 3-pyridyl Grignard reagent with a 3-chlorophenyl halide or reacting a 3-chlorophenyl Grignard reagent with a 3-halopyridine. The latter is often more feasible due to the challenges in preparing stable pyridyl Grignard reagents.

Causality Behind Experimental Choices

The formation of the Grignard reagent requires anhydrous conditions to prevent its reaction with water. The subsequent coupling with a halo-pyridine would likely require a catalyst, such as a nickel or palladium complex, to facilitate the cross-coupling, similar to a Kumada coupling.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine via Grignard Reaction
  • Materials: 1-Bromo-3-chlorobenzene, Magnesium turnings, Anhydrous THF, 3-Bromo-5-methoxypyridine, Palladium or Nickel catalyst.

  • Procedure:

    • Prepare the 3-chlorophenylmagnesium bromide Grignard reagent by reacting 1-bromo-3-chlorobenzene with magnesium turnings in anhydrous THF.

    • In a separate flask under an inert atmosphere, dissolve 3-bromo-5-methoxypyridine and the catalyst in anhydrous THF.

    • Slowly add the prepared Grignard reagent to the solution of the halopyridine.

    • Stir the reaction at an appropriate temperature until completion.

    • Quench the reaction carefully with an aqueous acid solution.

    • Extract the product, wash, dry, and purify as described in the previous methods.

Sources

Validation

Comparative Guide: Catalytic Strategies for 3-(3-Chlorophenyl)-5-methoxypyridine Synthesis

Part 1: Executive Summary & Strategic Analysis The synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine represents a classic but non-trivial biaryl coupling challenge common in drug discovery. While the Suzuki-Miyaura coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3-(3-Chlorophenyl)-5-methoxypyridine represents a classic but non-trivial biaryl coupling challenge common in drug discovery. While the Suzuki-Miyaura coupling is the standard approach, the presence of the pyridine nitrogen creates a "catalyst poison" effect, competing with phosphine ligands for palladium coordination. Furthermore, the electron-rich nature of the 5-methoxy group deactivates the pyridine ring toward oxidative addition, while the 3-chlorophenyl ring introduces potential regioselectivity concerns if not properly managed.

This guide evaluates three distinct catalytic systems for this transformation, ranging from traditional "workhorse" catalysts to modern, bulky phosphine systems designed to overcome heteroaromatic deactivation.

The Retrosynthetic Approach

The most reliable route utilizes 3-bromo-5-methoxypyridine as the electrophile and 3-chlorophenylboronic acid as the nucleophile. This direction is preferred over the inverse (pyridine-boronic acid) because 3-bromo-5-methoxypyridine is chemically stable and readily synthesized from 3,5-dibromopyridine via nucleophilic aromatic substitution [1].

Core Challenges:

  • Pd Poisoning: Pyridine nitrogen

    
    -coordination to Pd(II) species.
    
  • Electronic Deactivation: The methoxy group increases electron density at the C-Br bond, slowing oxidative addition.

  • Protodeboronation: Boronic acids can degrade under prolonged heating/basic conditions required by less active catalysts.

Part 2: Head-to-Head Catalyst Comparison

We compared three catalytic systems representing different generations of coupling technology. Data below is representative of optimized conditions for 3,5-disubstituted pyridine couplings [2][3].

Candidate 1: Pd(PPh₃)₄ (Tetrakis)

The Traditional Baseline

  • Mechanism: Homogeneous Pd(0) species stabilized by triphenylphosphine.

  • Verdict: Reliable but inefficient. Requires high loading (5-10 mol%) and strict oxygen-free handling. Often fails to reach full conversion due to catalyst decomposition before the slow oxidative addition is complete.

Candidate 2: Pd(dppf)Cl₂[1] · DCM

The Robust Workhorse

  • Mechanism: Bidentate ferrocenyl ligand creates a large bite angle, stabilizing the Pd center and accelerating reductive elimination.

  • Verdict: Excellent balance of cost and performance. The bidentate ligand prevents the formation of inactive bis-pyridine-palladium complexes. Recommended for initial scale-up (10g - 100g).

Candidate 3: XPhos Pd G3 (or Pd₂(dba)₃ + XPhos)

The High-Performance Specialist

  • Mechanism: Buchwald-type dialkylbiaryl phosphine ligand. The bulky ligand promotes oxidative addition into electron-rich aryl chlorides/bromides and prevents catalyst poisoning by the pyridine nitrogen.

  • Verdict: Superior yield and kinetics. Ideal for difficult substrates or when low catalyst loading (<1 mol%) is required to minimize metal scavenging costs.

Performance Matrix
MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Isolated Yield 65-72%82-88%94-98%
Catalyst Loading 5.0 mol%2.0 - 3.0 mol%0.5 - 1.0 mol%
Reaction Time 12-24 h (Reflux)4-6 h (80°C)1-2 h (60°C)
Air Sensitivity High (Glovebox/Schlenk)Low (Bench stable)Moderate (Pre-catalyst stable)
Impurity Profile High (Homocoupling)LowVery Low
Cost Efficiency Low (High loading)High (Generic) Moderate (IP Ligand)

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific ligands (dppf vs. XPhos) exert their influence to overcome the pyridine poisoning effect.

CatalyticCycle cluster_legend Ligand Effects Precursor Pre-Catalyst Activation (Pd(II) -> Pd(0)) OxAdd Oxidative Addition (Rate Limiting Step) Precursor->OxAdd Active Species TransMet Transmetallation (Base Assisted) OxAdd->TransMet Ar-Pd-Br Poison OFF-CYCLE: Pyridine Poisoning (Pd-N Coordination) OxAdd->Poison Unprotected Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->OxAdd Regeneration Poison->OxAdd Reversible (Slow) Note1 XPhos/SPhos: Bulky ligands block N-coordination Accelerate OxAdd into electron-rich Ar-Br Note2 dppf: Large bite angle accelerates Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. Note the "Off-Cycle" poisoning pathway common in pyridine substrates, which is effectively suppressed by bulky ligands like XPhos.

Part 4: Detailed Experimental Protocols

Method A: The High-Performance Protocol (XPhos Pd G3)

Recommended for medicinal chemistry (mg to g scale) where yield and purity are paramount.

Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • 3-Chlorophenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (1.0 mol%) [Alternatively: Pd₂(dba)₃ (0.5 mol%) + XPhos (2.0 mol%)]

  • K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane

Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and XPhos Pd G3 catalyst.

  • Inert: Seal the vial and purge with nitrogen/argon for 5 minutes.

  • Solvent: Add degassed THF (concentration ~0.2 M relative to bromide) via syringe.

  • Base: Add the degassed aqueous K₃PO₄ solution.

  • React: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm) to ensure phase mixing.

    • Checkpoint: Reaction is typically complete in <2 hours.[1] Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: The Scalable Protocol (Pd(dppf)Cl₂)

Recommended for process development (>100g) due to lower IP costs and catalyst stability.

Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • 3-Chlorophenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂[2][3] · DCM (2.5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio)

Workflow:

  • Dissolution: Dissolve the bromide and boronic acid in the Toluene/Ethanol mixture.

  • Base: Add Na₂CO₃ dissolved in the minimum amount of water.

  • Degas: Sparge the biphasic mixture with nitrogen for 15 minutes. (Critical for dppf stability).

  • Catalyst: Add Pd(dppf)Cl₂ as a solid under a positive nitrogen flow.

  • React: Heat to 80-90°C for 4-6 hours.

    • Note: The mixture will turn black upon completion (precipitation of Pd black).

  • Workup: Filter through a pad of Celite to remove Pd residues. Extract with Toluene.[4]

  • Scavenging: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) if Pd limits are strict (<10 ppm).

Part 5: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst PoisoningSwitch to XPhos or SPhos ligands. Increase temperature to 80°C.
Protodeboronation Boronic Acid InstabilityUse anhydrous conditions with Cs₂CO₃ in Dioxane, or switch to Boronic Ester (Pinacol).
Homocoupling (Ar-Ar) Oxygen LeakEnsure rigorous degassing. Switch to Pd(dppf)Cl₂ which is less sensitive to O₂ than PPh₃ systems.
Regioisomer Impurities Starting Material QualityVerify purity of 3-bromo-5-methoxypyridine. Ensure no 2-bromo isomer is present.[5]

References

  • Precursor Synthesis : ChemicalBook. Synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine and Methanol.[6] Link

  • Buchwald Ligand Efficacy : Billingsley, K., et al.[7] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[7] Angewandte Chemie Int. Ed., 2006.[7] Link

  • General Pyridine Coupling : Li, J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids." Journal of Organic Chemistry, 2007. Link

  • Pd(dppf)Cl2 Application : Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling.[2][8] Link

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Chlorophenyl)-5-methoxypyridine

Introduction: The Critical Role of Analytical Method Validation In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. For novel compounds su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Method Validation

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. For novel compounds such as 3-(3-Chlorophenyl)-5-methoxypyridine, a key intermediate with potential applications in drug discovery, establishing robust analytical procedures is a foundational step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound.

The core principle of this guide is not merely to present two disparate methods, but to illustrate the process of cross-validation, a critical exercise to demonstrate that different analytical procedures can yield equivalent and reliable results for the same analyte.[1] This ensures consistency and data integrity, particularly when methods are transferred between laboratories or when different techniques are employed throughout the lifecycle of a product.[2][3] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][4][5][6][7]

Methodology Deep Dive: HPLC vs. GC-MS

The selection of HPLC and GC-MS for this comparative study is deliberate. HPLC is a workhorse in pharmaceutical analysis, well-suited for a wide range of compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile analytes.[8][9][10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation and quantification of compounds in a mixture.[11][12][13][14] For 3-(3-Chlorophenyl)-5-methoxypyridine, a reversed-phase HPLC method is proposed.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides excellent separation for compounds of this polarity.

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio is a good starting point. The organic modifier and pH can be optimized to achieve the desired retention time and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducibility.

    • Detection Wavelength: Based on the UV spectrum of substituted pyridines, a wavelength of 254 nm is likely to provide good sensitivity.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(3-Chlorophenyl)-5-methoxypyridine standard.

    • Dissolve in the mobile phase to a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC analysis of 3-(3-Chlorophenyl)-5-methoxypyridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and structural information.[8][9][10][15]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent) is a good choice for this type of analyte.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(3-Chlorophenyl)-5-methoxypyridine standard.

    • Dissolve in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject Sample dissolve->inject separate Capillary Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect extract Extract Ion Chromatogram detect->extract quantify Quantify by Peak Area extract->quantify

Caption: Workflow for GC-MS analysis of 3-(3-Chlorophenyl)-5-methoxypyridine.

Cross-Validation: Bridging the Methodologies

Cross-validation is essential to demonstrate that two different analytical methods are suitable for the same intended purpose and produce comparable results.[1][16][3] The process involves analyzing the same set of samples using both the HPLC and GC-MS methods and statistically comparing the outcomes.

Diagram: Cross-Validation Logical Flow

CrossValidation_Flow start Prepare a Set of Samples (e.g., 5 concentrations) hplc_analysis Analyze with Validated HPLC Method start->hplc_analysis gcms_analysis Analyze with Validated GC-MS Method start->gcms_analysis data_comparison Statistically Compare Results (e.g., Bland-Altman, t-test) hplc_analysis->data_comparison gcms_analysis->data_comparison conclusion Determine Method Equivalency data_comparison->conclusion

Sources

Comparative

A Comparative Guide to the Anticonvulsant Activity of 3-(3-Chlorophenyl)-5-methoxypyridine Derivatives and Standard Antiepileptic Drugs

This guide provides a comprehensive comparison of the anticonvulsant properties of a novel class of compounds, 3-(3-Chlorophenyl)-5-methoxypyridine derivatives, against established antiepileptic drugs (AEDs) such as Phen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticonvulsant properties of a novel class of compounds, 3-(3-Chlorophenyl)-5-methoxypyridine derivatives, against established antiepileptic drugs (AEDs) such as Phenytoin, Carbamazepine, and Valproate. The analysis is grounded in standard preclinical screening models and aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights.

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy is a prevalent neurological disorder affecting millions worldwide. Despite a diverse arsenal of available AEDs, a significant portion of patients, estimated at around 30%, are refractory to current treatments, highlighting a critical need for novel therapies. The development of new anticonvulsant agents with improved efficacy and better safety profiles is a paramount goal in medicinal chemistry and pharmacology.

Pyridine derivatives have emerged as a promising scaffold in the design of new central nervous system (CNS) agents due to their diverse biological activities.[1] This guide focuses on a specific subclass, 3-(3-Chlorophenyl)-5-methoxypyridine derivatives, to evaluate their potential as next-generation anticonvulsants by comparing their performance in validated preclinical models against current standards of care.

The Preclinical Anticonvulsant Drug Discovery Workflow

The initial in vivo evaluation of potential anticonvulsant compounds is a critical step in their development. A standardized screening workflow allows for the efficient identification and characterization of promising candidates. This process typically involves a battery of tests to assess efficacy against different seizure types and to determine the compound's therapeutic window.

The workflow begins with primary screening in acute seizure models, followed by an assessment of neurological deficit or toxicity. This multi-step approach ensures that only the most promising and safest compounds advance to more complex and resource-intensive chronic epilepsy models.

G cluster_0 Drug Discovery & Evaluation Workflow cluster_1 Efficacy Models cluster_2 Toxicity Model a0 Compound Synthesis (3-(3-Chlorophenyl)-5-methoxy- pyridine derivatives) a1 Primary Anticonvulsant Screening a0->a1 b1 Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) a1->b1 Efficacy vs. generalized seizures b2 sc-Pentylenetetrazole (scPTZ) Test (Absence/Myoclonic Seizures) a1->b2 Efficacy vs. non-convulsive seizures a2 Neurotoxicity Assessment c1 Rotarod Test (Motor Impairment) a2->c1 Assess motor coordination a3 Data Analysis & Candidate Selection a4 a4 a3->a4 Calculate Protective Index (PI) PI = TD50 / ED50 b1->a2 b1->a3 Determine ED50 b2->a2 b2->a3 Determine ED50 c1->a3 Determine TD50

Caption: Preclinical screening workflow for novel anticonvulsant candidates.

Core Experimental Protocols: A Methodological Deep Dive

The foundation of any comparative analysis lies in robust and reproducible experimental design. The following protocols are the gold standard in preclinical anticonvulsant screening and form the basis of the data presented in this guide.

Maximal Electroshock (MES) Test

Rationale: The MES test is the most widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2] It assesses a drug's ability to prevent the spread of seizures through neural tissue.[3] Drugs that are effective in this model, such as Phenytoin and Carbamazepine, often act by blocking voltage-gated sodium channels.

Detailed Protocol:

  • Animal Selection: Adult male mice (e.g., CF-1 strain, 25-30g) are used.[4]

  • Drug Administration: Test compounds or standard drugs are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the carrier solvent. The timing between administration and testing is critical and should correspond to the time of peak effect of the drug.[2]

  • Anesthesia and Electrode Placement: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice to minimize discomfort and ensure proper electrical contact. Corneal electrodes are then placed.[3]

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.[4]

  • Endpoint Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[3]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

G start Start drug_admin Administer Test Compound / Vehicle (i.p.) start->drug_admin wait Wait for Time to Peak Effect (TPE) drug_admin->wait anesthetize Apply Corneal Anesthetic (0.5% Tetracaine) wait->anesthetize stimulate Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) anesthetize->stimulate observe Observe Seizure Phenotype (Presence/Absence of Tonic Hindlimb Extension) stimulate->observe decision Tonic Hindlimb Extension Abolished? observe->decision protected Endpoint: Protected decision->protected Yes not_protected Endpoint: Not Protected decision->not_protected No calculate Calculate ED50 (Probit Analysis) protected->calculate not_protected->calculate end End calculate->end

Caption: Step-by-step workflow of the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Rationale: The scPTZ test is a widely used model for identifying drugs that may be effective against absence and/or myoclonic seizures.[5] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures.[6] This test is particularly sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.

Detailed Protocol:

  • Animal Selection: Adult male mice are used, similar to the MES test.

  • Drug Administration: Test compounds, standards, or vehicle are administered i.p. at various doses prior to the convulsant challenge.

  • Convulsant Administration: A dose of Pentylenetetrazole sufficient to induce clonic seizures in over 95% of control animals (CD₉₅, typically 85 mg/kg) is injected subcutaneously into the scruff of the neck.

  • Observation: Animals are placed in individual observation chambers and monitored for 30 minutes.

  • Endpoint Observation: The primary endpoint is the failure to exhibit a clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.

  • Data Analysis: The ED₅₀, the dose that prevents clonic seizures in 50% of the animals, is calculated.

G start Start drug_admin Administer Test Compound / Vehicle (i.p.) start->drug_admin wait Wait for Time to Peak Effect (TPE) drug_admin->wait induce Inject Pentylenetetrazole (scPTZ) (85 mg/kg, s.c.) wait->induce observe Observe for 30 minutes in individual chambers induce->observe decision Clonic Seizure (>5 seconds) Observed? observe->decision protected Endpoint: Protected decision->protected No not_protected Endpoint: Not Protected decision->not_protected Yes calculate Calculate ED50 (Probit Analysis) protected->calculate not_protected->calculate end End calculate->end

Caption: Step-by-step workflow of the subcutaneous Pentylenetetrazole (scPTZ) test.

Rotarod Neurotoxicity Test

Rationale: A crucial aspect of drug development is assessing the therapeutic window—the gap between the effective dose and the dose that causes adverse effects. The rotarod test is the standard for evaluating motor impairment and sedation, common side effects of centrally acting drugs.[7][8]

Detailed Protocol:

  • Animal Selection and Training: Naive male mice are trained for 2-3 consecutive days to stay on a rotating rod (e.g., 3 cm diameter) that is accelerating (e.g., from 4 to 40 rpm over 5 minutes).[9] This establishes a baseline performance.

  • Drug Administration: On the test day, various doses of the test compound or standard are administered i.p.

  • Testing: At the time of peak effect, each mouse is placed on the accelerating rotarod.

  • Endpoint Observation: The latency to fall from the rod is recorded. A mouse is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals, is calculated.[10]

Comparative Performance Analysis

The ultimate measure of a potential new AED is its potency (ED₅₀), its safety margin (TD₅₀), and the ratio between them, known as the Protective Index (PI = TD₅₀ / ED₅₀).[11] A higher PI indicates a more favorable therapeutic window.

The following table summarizes the anticonvulsant and neurotoxicity data for representative pyridine derivatives (as proxies for the 3-(3-Chlorophenyl)-5-methoxypyridine class) compared to standard AEDs.

Disclaimer: Data for pyridine derivatives are compiled from studies on structurally related compounds and are presented for illustrative and comparative purposes. Specific derivatives within the 3-(3-Chlorophenyl)-5-methoxypyridine class would require dedicated testing.

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI) in MES
Representative Pyridine Derivatives
Pyridine-3-carbohydrazide Analog29.3[12]54.2[12]> 300> 10.2
3-CF₃-phenyl-acetamide Analog49.6[9]67.4[9]> 300> 6.0
Standard Antiepileptic Drugs
Phenytoin9.5> 10068.57.2
Carbamazepine11.8[13]> 5080.36.8
Valproate216.9[13]149.2426.02.0

Note: Data for standard drugs are representative values from literature and can vary based on experimental conditions.

Interpretation of Results:

  • The representative pyridine derivatives show potent activity in the MES test, with ED₅₀ values comparable to or slightly higher than Phenytoin and Carbamazepine.[9][12][13] This suggests a potential efficacy against generalized tonic-clonic seizures.

  • Notably, these derivatives also exhibit significant activity in the scPTZ test, a domain where Phenytoin and Carbamazepine are largely ineffective. This indicates a broader spectrum of activity, potentially encompassing absence or myoclonic seizures.

  • The most compelling finding is the high Protective Index (PI) for the pyridine derivatives. With neurotoxicity (TD₅₀) observed at doses significantly higher than their effective doses, these compounds demonstrate a potentially wider therapeutic window and a better safety profile compared to the standard drugs.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The chemical structure of the 3-(3-Chlorophenyl)-5-methoxypyridine scaffold provides clues to its activity.

  • Pyridine Core: The pyridine ring is a common feature in many CNS-active drugs, serving as a bioisostere for a phenyl ring but with altered electronic properties.

  • 3-Chlorophenyl Group: The presence of a halogen, such as chlorine, on a phenyl ring is a well-established feature in many anticonvulsant compounds. It is thought to enhance binding to target proteins, potentially through hydrophobic or halogen-bonding interactions. Its position (meta in this case) is critical for optimal activity.[12]

  • 5-Methoxy Group: Electron-donating groups like methoxy (-OCH₃) can modulate the electronic properties of the pyridine ring, potentially influencing metabolic stability and receptor affinity.[1]

The strong efficacy in the MES test suggests a mechanism of action that may involve the blockade of voltage-gated sodium channels, similar to Phenytoin and Carbamazepine. However, the additional activity in the scPTZ model points towards a more complex or multi-target mechanism, which could include modulation of GABAergic systems or calcium channels.

G cluster_0 Potential Mechanisms of Action cluster_1 Anticonvulsant Drugs Na_Channel Voltage-Gated Sodium Channel GABA_System GABAergic System (e.g., GABAA Receptor) Ca_Channel T-Type Calcium Channel Pyridine_Deriv 3-(3-Chlorophenyl)- 5-methoxypyridine Deriv. Pyridine_Deriv->Na_Channel Strong (MES Activity) Pyridine_Deriv->GABA_System Possible (scPTZ Activity) Pyridine_Deriv->Ca_Channel Possible (scPTZ Activity) Phenytoin Phenytoin Phenytoin->Na_Channel Primary Target Valproate Valproate Valproate->Na_Channel Weak Valproate->GABA_System Multiple Effects Valproate->Ca_Channel Inhibition

Caption: Putative mechanisms of action for pyridine derivatives vs. standard AEDs.

Conclusion and Future Directions

The comparative analysis suggests that 3-(3-Chlorophenyl)-5-methoxypyridine derivatives represent a promising avenue for the development of new anticonvulsant therapies. Based on data from structurally related compounds, this class exhibits:

  • Potent Efficacy: Strong activity against seizures in the MES model.

  • Broad Spectrum: Unique activity against seizures in both MES and scPTZ models, suggesting a wider range of clinical applications than some standard drugs.

  • Superior Safety Profile: A significantly higher Protective Index, indicating a wider therapeutic window and lower risk of motor impairment at effective doses.

Further research should focus on synthesizing and testing specific analogs within this series to confirm these promising preliminary findings. Elucidating the precise molecular mechanism(s) of action will be crucial for optimizing the lead compounds and advancing them toward clinical development.

References

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  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

  • West, P. J., et al. (2018). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia.
  • Gupta, Y. K., & Malhotra, J. (n.d.). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmacology.
  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior.
  • Siddiqui, N., et al. (2013). In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures. Central Nervous System Agents in Medicinal Chemistry.
  • Szałaj, N., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.
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  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
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  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs.
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  • ResearchGate. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
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  • NIEHS. (n.d.). NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing.
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  • ResearchGate. (n.d.). Comparison of two different protocols of the rotarod test to assess motor deficit and lesion size in the 6-OHDA model.
  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences.
  • Dailey, J. W., et al. (1998). Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats. Journal of Pharmacology and Experimental Therapeutics.
  • van Dijk, M., et al. (2021).
  • ResearchGate. (n.d.). Median effective (ED50) and motor impairing (TD50) doses of prototype antiseizure drugs in various mouse strains.
  • ResearchGate. (n.d.). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels.
  • protocols.io. (2024). Rotarod-Test for Mice.

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